Ald-Ph-amido-PEG11-NH-Boc
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N2O15/c1-37(2,3)54-36(42)39-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-38-35(41)34-6-4-33(32-40)5-7-34/h4-7,32H,8-31H2,1-3H3,(H,38,41)(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSLXILMKJRJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ald-Ph-amido-PEG11-NH-Boc: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a heterobifunctional linker of significant interest in the field of bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). This molecule incorporates three key chemical motifs: a benzaldehyde (B42025) group, a Boc-protected amine, and a discrete 11-unit polyethylene (B3416737) glycol (PEG) chain. This unique combination of features allows for the sequential and controlled conjugation of two different molecules, typically a targeting protein like an antibody and a therapeutic payload.
The benzaldehyde group provides a reactive handle for the formation of stable oxime bonds with aminooxy-functionalized molecules. The tert-butyloxycarbonyl (Boc) protected amine, upon deprotection, reveals a primary amine that can readily form stable amide bonds with carboxylic acids. The intervening PEG11 spacer is crucial for enhancing the solubility and pharmacokinetic properties of the resulting bioconjugate, mitigating potential aggregation, and providing spatial separation between the conjugated entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Core Properties and Data Presentation
The physicochemical properties of this compound are summarized in the table below. This data is essential for designing and executing successful bioconjugation strategies.
| Property | Value |
| Chemical Name | tert-butyl N-{35-[(4-formylphenyl)formamido]-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl}carbamate[1] |
| CAS Number | 1245813-70-0 |
| Molecular Formula | C37H64N2O15 |
| Molecular Weight | 776.91 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid or oil |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. The PEG chain imparts some aqueous solubility. |
Applications in Antibody-Drug Conjugate (ADC) Development
The rational design of ADCs relies on the careful selection of a linker that ensures stability in circulation and allows for the efficient release of the payload at the target site. This compound serves as a non-cleavable linker, forming a stable amide bond with the antibody.[1][2] The use of a PEG spacer in ADC linkers is a well-established strategy to improve the overall properties of the conjugate.[3][4][]
Key Advantages of the PEG11 Spacer:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of ADCs, especially those carrying hydrophobic payloads, thereby reducing the propensity for aggregation.[6][7]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer circulation half-life.[3][7]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response.
-
Spatial Separation: The 11-unit PEG chain provides a flexible spacer between the antibody and the cytotoxic drug, which can minimize interference with the antibody's antigen-binding affinity.
Experimental Protocols
The successful use of this compound in ADC synthesis involves a series of well-defined steps. The following protocols provide a general framework for the key chemical transformations.
Boc Deprotection of the Amine
This procedure unmasks the primary amine, making it available for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg of linker).
-
Add TFA to the solution (e.g., a 20-50% v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected linker, Ald-Ph-amido-PEG11-NH2. The product should be used immediately or stored under an inert atmosphere at -20°C.
Oxime Ligation for Payload Conjugation
This protocol describes the conjugation of an aminooxy-functionalized payload to the aldehyde group of the linker.
Materials:
-
This compound (or the deprotected version if the payload is conjugated after antibody attachment)
-
Aminooxy-functionalized payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Aniline (B41778) (as a catalyst, optional but recommended)
-
Reaction buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4.5-5.5)
-
HPLC for purification
Procedure:
-
Dissolve the this compound and the aminooxy-functionalized payload in a minimal amount of DMF or DMSO.
-
Add the reaction buffer to the mixture. The final concentration of the reactants should be in the range of 1-10 mM.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the formation of the oxime bond by LC-MS.
-
Purify the resulting linker-payload conjugate by reverse-phase HPLC.
Antibody Conjugation via Amide Bond Formation
This protocol outlines the conjugation of the deprotected linker (already attached to the payload) to the carboxylic acid residues of an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected linker-payload conjugate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Exchange the antibody into an amine-free buffer such as MES buffer at pH 6.0.
-
Prepare a stock solution of the deprotected linker-payload conjugate in an organic solvent like DMSO.
-
Activate the carboxylic acid groups on the antibody by adding a molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Add the linker-payload solution to the activated antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.
Mandatory Visualizations
Logical Workflow for ADC Synthesis
The following diagram illustrates a common workflow for the synthesis of an ADC using this compound, where the payload is first attached to the linker, followed by conjugation to the antibody.
Caption: Workflow for ADC synthesis using this compound.
Hypothetical Signaling Pathway of a Resulting ADC
This diagram illustrates the mechanism of action of a hypothetical ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell, leading to the inhibition of a pro-survival signaling pathway.
Caption: ADC targeting an RTK and inhibiting pro-survival signaling.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. adcreview.com [adcreview.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
An In-depth Technical Guide to Ald-Ph-amido-PEG11-NH-Boc: A Non-Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Ald-Ph-amido-PEG11-NH-Boc, a heterobifunctional linker integral to the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical characteristics, a representative experimental protocol for its use in ADC synthesis, and the logical framework for its application in targeted cancer therapy.
Core Chemical Structure and Properties
This compound is a non-cleavable linker featuring a terminal benzaldehyde (B42025) group and a Boc-protected amine, separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This specific architecture imparts desirable properties for ADC development, including enhanced solubility and stability.[]
The key functional components of this linker are:
-
Benzaldehyde (Ald-Ph): This group provides a reactive handle for conjugation to payloads modified with an aminooxy group, forming a stable oxime linkage.[4][5] This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of both the antibody and the cytotoxic payload.[4][6]
-
Amido Linkage: This stable amide bond connects the phenyl group to the PEG spacer.
-
PEG11 Spacer: The 11-unit polyethylene glycol chain is a hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC.[][7][8] PEG linkers can reduce aggregation, prolong circulation half-life, and minimize immunogenicity.[]
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a sequential conjugation strategy. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to a payload or other molecules.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | tert-butyl N-{35-[(4-formylphenyl)formamido]-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl}carbamate | [2] |
| CAS Number | 1245813-70-0 | [2] |
| Molecular Formula | C37H64N2O15 | [2] |
| Molecular Weight | 776.91 g/mol | [2] |
| Appearance | Solid Powder | |
| Purity | ≥98% | |
| Storage | Dry, dark, and at -20°C for long-term storage. |
Role in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a critical bridge in the construction of ADCs. The logical workflow for its use involves a multi-step process that leverages its bifunctional nature.
Caption: Workflow for ADC synthesis using this compound.
Experimental Protocols
The following is a representative, multi-stage protocol for the synthesis of an ADC using this compound. Specific conditions may require optimization based on the payload and antibody used.
Boc Deprotection of the Linker
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Purification: Purify the resulting Ald-Ph-amido-PEG11-NH2 by reverse-phase HPLC.
-
Characterization: Confirm the identity of the deprotected linker by mass spectrometry.
Conjugation of the Deprotected Linker to an Aminooxy-Modified Payload
-
Reagent Preparation:
-
Dissolve the deprotected linker (Ald-Ph-amido-PEG11-NH2) in an appropriate buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5.[4]
-
Dissolve the aminooxy-functionalized payload in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Purification: Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Characterization: Verify the formation of the linker-payload conjugate and the stable oxime bond via mass spectrometry.
Activation of the Linker-Payload for Antibody Conjugation
-
NHS Ester Formation: To conjugate the linker-payload to the lysine residues of an antibody, the terminal amine of the linker-payload can be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Reaction: React the linker-payload with an excess of an NHS-ester activating agent (e.g., disuccinimidyl suberate) in the presence of a coupling agent like DCC or EDC in an anhydrous organic solvent (e.g., DMF).
-
Purification: Purify the activated linker-payload by precipitation or chromatography.
Conjugation to the Antibody
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS at a pH of 7.4-8.0.
-
Conjugation: Add the activated linker-payload (dissolved in a small amount of a co-solvent like DMSO) to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove unreacted linker-payload and purify the ADC using size-exclusion chromatography (SEC).[9]
-
Characterization:
-
Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Structure and Mechanism of Action of the Resulting ADC
The final ADC consists of the antibody, the Ald-Ph-amido-PEG11 linker, and the cytotoxic payload, forming a stable conjugate.
Caption: Structure of an ADC with this compound.
As a non-cleavable linker, the payload is released upon lysosomal degradation of the entire antibody-linker complex after internalization into the target cancer cell. This mechanism minimizes premature drug release in circulation, potentially improving the therapeutic index.
Caption: Mechanism of action for a non-cleavable ADC.
Quantitative Data on PEG Linkers in ADCs
While specific data for this compound is proprietary to its users, the literature provides valuable insights into the impact of PEG linker length and architecture on ADC performance.
Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [9] |
| PEG2 | ~10 | [9] |
| PEG4 | ~7 | [9] |
| PEG8 | ~5 | [9] |
| PEG12 | ~5 | [9] |
| PEG24 | ~5 | [9] |
This data suggests that increasing the PEG linker length generally decreases the clearance rate of the ADC, with a plateau observed around 8 PEG units.[9]
Impact of PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | [9] |
| Pendant (P-(PEG12)2) | Low | [9] |
A branched or pendant PEG configuration can be more effective at shielding a hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.[9]
Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | Fold Reduction in Cytotoxicity vs. No PEG | Reference |
| 4 kDa PEG Linker | 4.5-fold | [9][10] |
| 10 kDa PEG Linker | 22-fold | [9][10] |
The inclusion of long PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, highlighting a trade-off between improved pharmacokinetics and potency that must be optimized for each specific ADC.[9][10]
Conclusion
This compound is a well-defined, versatile linker for the development of stable and effective antibody-drug conjugates. Its benzaldehyde functionality allows for a specific and stable oxime linkage to aminooxy-modified payloads, while the PEG11 spacer enhances the overall physicochemical properties of the ADC. The Boc-protected amine offers the flexibility for sequential conjugation strategies. The provided protocols and data serve as a foundational guide for researchers and scientists in the rational design and synthesis of novel ADCs for targeted therapies. As with any complex bioconjugation, optimization of reaction conditions and thorough characterization of the final product are paramount to achieving a successful therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ald-Ph-amido-PEG11-NH-Boc
This technical guide provides an in-depth overview of the chemical and physical properties of Ald-Ph-amido-PEG11-NH-Boc, a significant bifunctional linker used in the field of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Core Compound Data
This compound is a non-cleavable linker containing an 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This linker is primarily utilized in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the covalent attachment of a cytotoxic payload to an antibody.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, allowing for subsequent conjugation. The aldehyde group provides a reactive handle for conjugation with molecules containing amine, hydrazide, or aminooxy functionalities.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 776.91 g/mol | [1][2] |
| Molecular Formula | C37H64N2O15 | [1][2] |
| CAS Number | 1245813-70-0 | [1] |
Experimental Protocols
The utilization of this compound in the synthesis of antibody-drug conjugates involves a series of well-defined steps. A general experimental workflow is outlined below.
1. Deprotection of the Boc-Protected Amine:
The tert-butyloxycarbonyl (Boc) protecting group is typically removed from the terminal amine of the PEG linker under mild acidic conditions. A common method involves the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Add a solution of TFA in DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.
-
2. Conjugation to a Cytotoxic Payload:
The newly exposed amine on the PEG linker can be conjugated to a cytotoxic drug that has a reactive functional group, such as a carboxylic acid, to form a stable amide bond. This step typically requires an activating agent for the carboxylic acid.
-
Materials:
-
Deprotected Ald-Ph-amido-PEG11-NH2
-
Cytotoxic drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the cytotoxic drug in anhydrous DMF.
-
Add the coupling agent (e.g., HATU) and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Ald-Ph-amido-PEG11-NH2 in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction by an appropriate analytical method (e.g., LC-MS).
-
Purify the resulting linker-payload conjugate using column chromatography.
-
3. Antibody Conjugation (Reductive Amination):
The aldehyde group on the phenyl ring of the linker-payload conjugate is then used to attach to lysine (B10760008) residues on an antibody via reductive amination.
-
Materials:
-
Purified linker-payload conjugate
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sodium cyanoborohydride (NaCNBH3) or a similar reducing agent
-
-
Procedure:
-
Dissolve the linker-payload conjugate in a buffer-miscible solvent (e.g., DMSO).
-
Add the linker-payload solution to the antibody solution at a specific molar ratio.
-
Add the reducing agent (e.g., sodium cyanoborohydride) to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 12-24 hours).
-
Quench the reaction by adding an appropriate quenching agent.
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other protein purification techniques to remove unconjugated linker-payload and other impurities.
-
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the conceptual workflow for the synthesis of an antibody-drug conjugate using this compound and a conceptual signaling pathway of ADC action.
Caption: A conceptual workflow for the synthesis of an antibody-drug conjugate.
Caption: A simplified signaling pathway for ADC-mediated cell killing.
References
The Aldehyde Group in PEG Linkers: A Technical Guide to Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the aldehyde functional group in polyethylene (B3416737) glycol (PEG) linkers. Aldehyde-terminated PEGs are versatile reagents in bioconjugation, offering a unique combination of reactivity, selectivity, and stability that is highly advantageous in the development of protein therapeutics, antibody-drug conjugates (ADCs), and advanced drug delivery systems. This document provides a comprehensive overview of the core chemistry, quantitative data on reaction kinetics and bond stability, detailed experimental protocols, and visual representations of key processes to empower researchers in their application of this powerful technology.
Core Principles of Aldehyde Group Functionality in PEG Linkers
The terminal aldehyde group (-CHO) on a PEG linker is a highly reactive electrophile that readily participates in nucleophilic addition reactions with various functional groups present on biomolecules. This reactivity is the cornerstone of its utility in bioconjugation. The primary targets for aldehyde-functionalized PEGs are primary amines, hydrazides, and aminooxy groups, leading to the formation of imine (Schiff base), hydrazone, and oxime linkages, respectively.
The polyethylene glycol backbone imparts several beneficial properties to the resulting conjugate, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The length of the PEG chain is a critical parameter that can be modulated to control the steric hindrance, solubility, and in vivo half-life of the bioconjugate.[2][3]
Reaction with Primary Amines: Reductive Amination
PEG aldehydes react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form an imine bond (C=N), also known as a Schiff base.[4][5] This reaction is reversible and the resulting imine can be unstable. To form a stable secondary amine linkage, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced in a process called reductive amination.[6][7]
A key advantage of this chemistry is the ability to achieve site-specific modification of the N-terminus of a protein by controlling the reaction pH.[4][8][9] Due to the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine, the reaction can be directed to the N-terminus at a slightly acidic pH (around 5-6).[4][8]
Reaction with Hydrazides and Aminooxy Groups
Aldehyde-functionalized PEGs can also react with hydrazide (-CONHNH₂) and aminooxy (-ONH₂) moieties to form hydrazone and oxime linkages, respectively.[10][11] These reactions are highly efficient and can proceed under mild, aqueous conditions, making them ideal for bioconjugation.[12]
-
Hydrazone linkage: Formed by the reaction of an aldehyde with a hydrazide. This bond is generally stable at physiological pH but can be designed to be cleavable under acidic conditions, a property that is exploited in controlled drug release systems.[12][13]
-
Oxime linkage: Formed by the reaction of an aldehyde with an aminooxy group. Oxime bonds are significantly more stable to hydrolysis than hydrazone bonds, making them suitable for applications requiring long-term stability in vivo.[13][14][15]
Quantitative Data on Aldehyde-PEG Linker Performance
The selection of an appropriate PEG-aldehyde linker and conjugation strategy is informed by quantitative data on reaction kinetics and the stability of the resulting covalent bond. The following tables summarize key data from the literature to aid in this decision-making process.
Table 1: Comparative Hydrolytic Stability of Imine, Hydrazone, and Oxime Bonds
| Linkage Type | Relative Stability | Conditions for Cleavage | Key Characteristics |
| Imine (Schiff Base) | Low | Readily hydrolyzes in aqueous environments | Requires reduction to a secondary amine for stability.[5] |
| Hydrazone | Moderate | Susceptible to hydrolysis under acidic conditions (pH < 6).[12][13] | Useful for acid-cleavable drug release strategies.[12][13] Rate constant for hydrolysis is ~1000-fold higher than for oximes.[13] |
| Oxime | High | Very stable under physiological conditions.[14][15] | Preferred for applications requiring high stability in vivo.[13][14] |
Table 2: Influence of PEG-Aldehyde Molecular Weight on Reaction Kinetics
| PEG-Aldehyde MW | Protein | Molar Excess of PEG | Reaction Time (Approximate) | Observations |
| 5 kDa | scFv | 5-fold | ~350 minutes | Reaction proceeds to form mono- and di-PEGylated products.[16] |
| 5 kDa | Lysozyme | 2-fold | ~20 hours | Reaction modeling shows good correlation with experimental data at pH 7.[16] |
| 30 kDa | scFv | 5-fold | Slower than 5 kDa | Increased steric hindrance from the larger PEG chain can slow the reaction rate.[16] |
| 30 kDa | Lysozyme | 2-fold | Slower than 5 kDa | Demonstrates the impact of PEG size on reaction kinetics.[16] |
Experimental Protocols
The following are detailed methodologies for key experiments involving aldehyde-functionalized PEG linkers.
Site-Specific N-Terminal PEGylation of a Protein
This protocol describes the reductive amination of a protein to achieve preferential PEGylation at the N-terminus.
Materials:
-
Protein of interest
-
m-PEG-aldehyde (e.g., m-PEG-propionaldehyde)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 5.0-6.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water)
-
Quenching Solution: 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2]
-
PEG-Aldehyde Addition: Add the desired m-PEG-aldehyde linker to the protein solution at a molar excess of 5-20 fold over the protein. The optimal molar ratio may need to be determined empirically.[2]
-
Initiation of Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.[2][6]
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.[2] Reaction progress can be monitored by SDS-PAGE or HPLC.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted aldehyde groups.[6]
-
Purification: Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion or ion-exchange chromatography. The choice of chromatography will depend on the properties of the protein and the PEGylated conjugate.[2]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.[6] The biological activity of the PEGylated protein should be assessed using a relevant functional assay.[6]
Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the PEGylation of nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
m-PEG-aldehyde
-
Reaction Buffer: Amine-free aqueous buffer, pH 6.0-8.5[17]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Solution: 100 mM glycine (B1666218) or Tris buffer[18]
-
Purification method: Centrifugal filtration, dialysis, or size-exclusion chromatography[18]
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.
-
PEG-Aldehyde Addition: Add the m-PEG-aldehyde solution to the nanoparticle suspension. A 10-50 fold molar excess of PEG over the estimated surface amine groups is a recommended starting point.[18]
-
Schiff Base Formation: Incubate the mixture at room temperature for 30 minutes with gentle stirring.[18]
-
Reduction: Add sodium cyanoborohydride to the reaction mixture.
-
Incubation: Continue the incubation for an additional 2-4 hours at room temperature or overnight at 4°C.[17]
-
Quenching the Reaction: Add the quenching solution to consume any unreacted aldehyde groups and incubate for 30 minutes at room temperature.[18]
-
Purification: Purify the PEGylated nanoparticles using an appropriate method such as centrifugal filtration, dialysis, or size-exclusion chromatography to remove excess PEG and reagents.[18]
-
Characterization: Characterize the purified PEGylated nanoparticles for size, zeta potential, and surface properties to confirm successful PEGylation.
Visualizing Key Concepts and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core reaction pathways, a typical experimental workflow, and the logical considerations for selecting a PEG-aldehyde linker.
Reaction Pathways of Aldehyde-Functionalized PEG Linkers
Caption: Reaction pathways of PEG-aldehyde with primary amines, hydrazides, and aminooxy groups.
Experimental Workflow for N-Terminal Protein PEGylation
Caption: A typical experimental workflow for the N-terminal PEGylation of a protein.
Decision Tree for Aldehyde-PEG Linker Strategy
Caption: A decision-making guide for selecting an appropriate aldehyde-PEG linker strategy.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure and comparative stability of β-hydrazono, oximino methyl ether and imino boronates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
- 11. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 12. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 18. benchchem.com [benchchem.com]
The Strategic Role of Boc-Protected Amines in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible protection of amine functionalities is a cornerstone of modern bioconjugation, enabling the precise and controlled synthesis of complex biomolecular architectures. Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group holds a prominent position due to its reliability and versatility. This technical guide provides a comprehensive overview of the role of Boc-protected amines in bioconjugation, detailing the underlying chemical principles, experimental protocols, and key applications in drug development and research.
Core Principles of Boc Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide synthesis and the construction of bioconjugates.[1] Its primary function is to temporarily block the nucleophilic nature of the amine, preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1]
Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base.[2] The reaction is generally efficient, proceeding under mild conditions with high yields.[3]
Deprotection: The key advantage of the Boc group lies in its lability under acidic conditions.[1] Treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), efficiently removes the Boc group, regenerating the free amine.[2][3] The deprotection mechanism involves the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[2][4] This selective removal under acidic conditions makes it orthogonal to other protecting groups that are sensitive to basic conditions, such as the Fmoc group.[][6][]
Boc vs. Fmoc: A Comparative Overview
In the realm of solid-phase peptide synthesis (SPPS) and bioconjugation, the choice between Boc and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that influences the overall synthetic approach.
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM)[8][9] | Mild Base (e.g., 20% piperidine (B6355638) in DMF)[6][8] |
| Orthogonality | Orthogonal to base-labile groups.[10] | Orthogonal to acid-labile groups (e.g., tBu, Trt).[] |
| Side-Chain Protection | Typically benzyl-based, removed with strong acid (HF).[][11] | Typically tert-butyl-based, removed with strong acid (TFA).[] |
| Advantages | Robust and well-established, can be advantageous for hydrophobic peptides.[12][13] | Milder deprotection conditions, compatible with a wider range of acid-sensitive functionalities.[6][] |
| Disadvantages | Requires harsh acidic conditions for final cleavage, potentially damaging sensitive molecules.[8][12] | Can be problematic for peptides prone to aggregation under basic conditions. |
Experimental Protocols
The following sections provide detailed methodologies for the protection, deprotection, and subsequent conjugation of Boc-protected amines.
This protocol describes a general procedure for the protection of a primary or secondary amine using Boc anhydride.
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (B128534) (TEA), sodium bicarbonate)[2][3]
-
Solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), water)[2][3]
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent.
-
Add 1.1 to 1.5 equivalents of the base to the solution.
-
Add 1.1 to 1.2 equivalents of Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the Boc-protected product using column chromatography on silica (B1680970) gel.
This protocol outlines the standard procedure for the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)[2]
-
Dichloromethane (DCM)[2]
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, anisole) for sensitive residues[10]
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
For substrates containing acid-sensitive residues (e.g., Trp, Met, Cys), add appropriate scavengers. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]
-
Add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM mixture).[9]
-
Stir the reaction at room temperature for 30-60 minutes.[9][14]
-
Monitor the deprotection by TLC or mass spectrometry.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base like triethylamine.[14]
This protocol describes a general workflow for conjugating two biomolecules (e.g., an antibody and a drug) using a heterobifunctional linker containing a Boc-protected amine, such as Boc-amino-PEG3-SSPy.[1][15]
Part A: Drug-Linker Conjugation
-
Deprotect the Boc group on the linker as described in Protocol 3.2 to reveal the primary amine.
-
Activate the carboxyl group of the drug molecule using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
React the activated drug with the deprotected linker in an appropriate buffer (e.g., pH 7.4-8.5) to form a stable amide bond.
-
Purify the drug-linker conjugate by HPLC.
Part B: Antibody-Drug Conjugate (ADC) Formation
-
Reduce a portion of the disulfide bonds on the antibody using a mild reducing agent like dithiothreitol (B142953) (DTT) to generate free thiol groups.
-
React the purified drug-linker conjugate (containing the thiol-reactive pyridyl disulfide group) with the reduced antibody.[15]
-
The reaction is typically carried out in a buffer at pH 7.0-7.5.
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.[15]
Applications in Bioconjugation and Drug Development
The strategic use of Boc-protected amines is integral to several key areas of bioconjugation and drug development.
In Boc-based SPPS, the N-terminal amine of the growing peptide chain is protected with a Boc group.[9][11] This group is removed at each cycle with TFA, allowing for the sequential addition of the next Boc-protected amino acid.[10] While largely superseded by Fmoc chemistry for many applications, the Boc strategy remains valuable for the synthesis of certain peptides, particularly those that are hydrophobic or prone to aggregation.[12][13]
Boc-protected heterobifunctional linkers are crucial for the controlled and sequential construction of ADCs.[1][15][16] The Boc group allows for the initial conjugation of a potent cytotoxic drug to the linker.[1] Following purification, the Boc group is removed, and the newly exposed amine can be used to attach the linker-drug complex to a targeting antibody, often through a thiol-maleimide or disulfide exchange reaction.[15] This stepwise approach ensures a more homogenous product with a defined drug-to-antibody ratio (DAR).[15]
Boc-protected amino-modified nucleosides can be incorporated into synthetic oligonucleotides.[14] After synthesis and purification of the oligonucleotide, the Boc group is removed to expose a primary amine. This amine serves as a specific handle for conjugation to various molecules, including fluorescent dyes, biotin, or therapeutic agents, enabling applications in diagnostics and targeted therapies.[14]
Quantitative Data Summary
The efficiency of Boc deprotection is critical for the overall success of a bioconjugation strategy. The following table summarizes typical conditions and outcomes for Boc deprotection.
| Substrate Type | Deprotection Reagent | Time | Temperature | Typical Yield | Reference |
| N-Boc protected amine | 50% TFA in DCM | 30 min | Room Temp | >95% | [9][17] |
| Boc-protected oligonucleotide | 80% aqueous TFA | 30 min | Room Temp | High | [14] |
| Boc-protected cyclosulfamides | 10% heteropolyacid in DCM | 15-30 min | Room Temp | Quantitative | [18] |
| N-Boc protected amino acid ester | 20% TFA in DCM | 2.5 hours | 0°C to RT | Variable, potential for side reactions | [19] |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Boc-protected amines in bioconjugation.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Workflow for ADC synthesis using a Boc-protected linker.
Caption: Orthogonal protection in Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Reddit - The heart of the internet [reddit.com]
Introduction to heterobifunctional PEG linkers
An In-depth Technical Guide to Heterobifunctional PEG Linkers
Executive Summary
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern drug development and bioconjugation, serving as molecular bridges that connect two different molecules with high specificity and efficiency.[1][2] Comprising a biocompatible PEG backbone of tunable length and two distinct terminal functional groups, these linkers offer profound advantages in the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2] Key benefits imparted by heterobifunctional PEG linkers include enhanced hydrophilicity, extended pharmacokinetic half-life, reduced immunogenicity, and precise control over the distance between conjugated species.[2][3] This guide provides a comprehensive technical overview of the core properties, common types, and primary applications of heterobifunctional PEG linkers. It further presents quantitative data on their characteristics, detailed experimental protocols for their use in bioconjugation, and diagrams illustrating their fundamental roles and associated workflows.
Introduction to Heterobifunctional PEG Linkers
What are PEG Linkers?
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[3][4] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy in pharmaceuticals to improve the therapeutic profile of proteins, peptides, and small molecule drugs.[4][5] Key properties conferred by PEGylation include:
-
Increased Solubility : The hydrophilic nature of PEG enhances the water solubility of hydrophobic molecules, preventing aggregation.[1][6]
-
Reduced Immunogenicity : PEG forms a hydration shell around the conjugated molecule, masking it from the host's immune system.[1][3]
-
Extended Circulation Time : The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, prolonging their time in circulation.[5][7]
Defining "Heterobifunctional"
While PEG linkers can have identical reactive groups at both ends (homobifunctional), heterobifunctional PEGs possess two different terminal functional groups.[5][] This dual reactivity is their defining feature, allowing for the sequential and controlled conjugation of two distinct molecular entities.[2] For example, one end of the linker can be designed to react specifically with an amine group on an antibody, while the other end is tailored to react with a thiol group on a cytotoxic drug.[1] This ensures precise, site-specific conjugation, which is critical for the efficacy and safety of complex biologics.[1]
Core Structure
The fundamental structure of a heterobifunctional PEG linker consists of three key components: a central PEG spacer flanked by two different reactive functional groups (X and Y), represented as X-PEG-Y.[9]
-
Functional Group X : The first reactive group, designed to bind to the first target molecule (e.g., an antibody).
-
PEG Spacer : A chain of ethylene glycol units. The length of this chain is customizable and influences the linker's flexibility, solubility, and the spatial distance between the conjugated molecules.[1][]
-
Functional Group Y : The second reactive group, which binds to the second target molecule (e.g., a therapeutic payload).
Caption: Core components of a heterobifunctional PEG linker.
Properties and Advantages
The unique structure of heterobifunctional PEG linkers imparts several beneficial properties that are highly advantageous in drug development.
-
Enhanced Solubility and Stability : PEG linkers significantly improve the hydrophilicity of conjugated molecules, which is particularly beneficial for hydrophobic drugs that are otherwise difficult to formulate.[1] This increased water solubility reduces the risk of aggregation.[2] The PEG chain also shields the therapeutic payload from enzymatic degradation, enhancing its stability in vivo.[6]
-
Improved Pharmacokinetics : By increasing the overall size of the conjugate, PEG linkers reduce the rate of kidney filtration, leading to a longer circulation half-life.[5] This allows for less frequent dosing and sustained exposure of the therapeutic at the target site.
-
Reduced Immunogenicity : The "stealth" properties of the PEG chain help the conjugate evade recognition by the immune system, lowering the risk of an adverse immune response.[1][3]
-
Precise Spatial Control : The length of the PEG spacer can be precisely controlled. This allows for the optimization of the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of both components and avoiding steric hindrance.[2]
-
Dual Reactivity for Controlled Conjugation : The ability to perform sequential reactions with two different functional groups allows for the construction of well-defined bioconjugates with a specific drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.[1][2]
Types of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers can be classified based on their reactive functional groups or their in vivo stability.
Classification by Functional Groups
The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., amines on lysine (B10760008) residues, thiols on cysteine residues).
Classification by Stability: Cleavable vs. Non-Cleavable
Linkers can be designed to be stable or to break apart under specific physiological conditions.
-
Cleavable Linkers : These linkers contain a trigger that allows for the release of the payload under specific conditions, such as the acidic environment of a lysosome or the presence of certain enzymes inside a target cell.[] This targeted release minimizes systemic toxicity by ensuring the drug is activated primarily at the site of action.[11][12]
-
Non-Cleavable Linkers : These form a permanent, stable bond between the drug and the targeting moiety.[11][12] The payload is typically released only after the complete degradation of the targeting protein (e.g., an antibody) within the lysosome.[13] This approach offers exceptional stability in circulation.[11]
Applications in Drug Development
Heterobifunctional PEG linkers are instrumental in the development of several classes of advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells.[14] Heterobifunctional PEG linkers are pivotal in ADC design, connecting the antibody to the drug.[1][15] They improve the ADC's solubility, stability, and pharmacokinetic profile, and their length can be optimized to balance efficacy and safety.[2]
Caption: Mechanism of action for a typical antibody-drug conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Heterobifunctional PEG linkers are frequently used to provide the necessary length and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase together, facilitating ubiquitination and subsequent degradation.[2]
Peptide-Drug Conjugates (PDCs)
Similar to ADCs, PDCs use peptides as targeting agents to deliver drugs.[] Peptides offer advantages such as smaller size and better tumor penetration.[] PEG linkers enhance the stability and half-life of PDCs, protecting the peptide from enzymatic degradation and improving the overall therapeutic profile.[]
Nanoparticle Drug Carriers
Heterobifunctional PEG linkers are used to attach drugs or targeting ligands to the surface of nanoparticles.[1] The PEG layer provides a "stealth" coating that helps the nanoparticle evade the immune system, while the terminal functional group allows for precise attachment of a targeting molecule to guide the nanoparticle to the desired tissue.[1]
Quantitative Data Summary
The properties of heterobifunctional PEG linkers can be precisely tuned. The tables below summarize key quantitative and qualitative data.
Table 1: Common Heterobifunctional PEG Linker Functional Groups and Their Targets
| Functional Group | Abbreviation | Reactive Toward | Resulting Bond | pH for Reaction |
|---|---|---|---|---|
| N-Hydroxysuccinimide Ester | NHS | Primary Amines (-NH₂) | Amide | 7.0 - 8.5 |
| Maleimide (B117702) | MAL | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 |
| Alkyne | - | Azides (-N₃) | Triazole (via Click Chemistry) | Neutral |
| Azide | -N₃ | Alkynes | Triazole (via Click Chemistry) | Neutral |
| Dibenzocyclooctyne | DBCO | Azides (-N₃) | Triazole (Copper-Free Click) | Neutral |
| Aldehyde | -CHO | Amines (-NH₂), Hydrazides | Imine (Schiff Base), Hydrazone | 5.0 - 7.0 |
| Carboxyl | -COOH | Primary Amines (-NH₂) | Amide (with activator like EDC) | 4.5 - 6.0 |
| Orthopyridyl Disulfide | OPSS | Thiols/Sulfhydryls (-SH) | Disulfide (Cleavable) | Neutral |
Table 2: Illustrative Impact of PEG Chain Length on Conjugate Properties This table provides representative data based on published findings, such as those observing the effects of 4 kDa vs. 10 kDa PEG linkers on affibody-drug conjugates.[17] The exact values will vary depending on the specific conjugate.
| Property | Short PEG Linker (~2 kDa) | Medium PEG Linker (~5 kDa) | Long PEG Linker (~10 kDa) | Trend with Increasing Length |
| Solubility | Good | Excellent | Excellent | Increases |
| Circulation Half-Life | Moderately Increased | Significantly Increased | Maximally Increased | Increases significantly[17] |
| Immunogenicity | Reduced | Significantly Reduced | Maximally Reduced | Decreases |
| Steric Hindrance | Low | Moderate | High | Increases |
| Payload Activity | High | Moderate | Potentially Reduced | May decrease due to hindrance[17] |
| Off-Target Toxicity | Moderate | Low | Very Low | Decreases[17] |
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and characterization of an antibody-drug conjugate using a heterobifunctional linker (e.g., NHS-PEG-Maleimide).
Protocol: Two-Step Antibody-Drug Conjugation
Objective: To conjugate a thiol-containing drug to an antibody via an NHS-PEG-Maleimide linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Thiol-containing drug payload
-
Reaction buffers (e.g., PBS, pH 7.4; PBS with EDTA, pH 6.8)
-
Quenching reagent (e.g., Tris or glycine)
-
Reducing agent (e.g., TCEP) for antibody hinge disulfide reduction (optional, for site-specific conjugation)
Procedure:
Step 1: Reaction of Linker with Antibody (Amine Reaction)
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS at pH 7.4.
-
Dissolve the NHS-PEG-Maleimide linker in a dry, aprotic solvent (e.g., DMSO) immediately before use.
-
Add the linker solution to the antibody solution at a specific molar excess (e.g., 5:1 to 10:1 linker-to-antibody ratio).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted NHS esters.
-
Remove the excess, unreacted linker immediately via dialysis or size-exclusion chromatography (SEC). The product is a maleimide-activated antibody.
Step 2: Conjugation of Drug to Activated Antibody (Thiol Reaction)
-
Dissolve the thiol-containing drug payload in a suitable solvent (e.g., DMSO).
-
Add the drug solution to the purified maleimide-activated antibody solution at a slight molar excess (e.g., 1.5:1 drug-to-maleimide ratio).
-
Adjust the pH of the reaction mixture to 6.5-7.5 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench any unreacted maleimide groups by adding a thiol-containing compound like N-acetylcysteine.
Purification of the Final ADC
Purification is critical to remove unreacted drug, linker, and any aggregates.[18][]
-
Size-Exclusion Chromatography (SEC) : This is the most common method. It effectively separates the larger ADC from smaller, unreacted components based on molecular size.[18][]
-
Ion-Exchange Chromatography (IEX) : This technique separates molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate ADC species with different drug-to-antibody ratios (DAR).[]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates based on hydrophobicity. As the drug payload is often hydrophobic, HIC is a powerful tool for characterizing and purifying ADCs with different DARs.[]
Characterization of the ADC
-
Mass Spectrometry (MS) : Provides the molecular weight of the final conjugate, confirming successful conjugation and allowing for the determination of the DAR distribution.[18]
-
High-Performance Liquid Chromatography (HPLC) : Techniques like SEC-HPLC and RP-HPLC are used to assess the purity, aggregation level, and integrity of the final ADC product.[18]
-
Functional Assays : In vitro cell-based assays are performed to confirm that the ADC retains its ability to bind to its target antigen and that the cytotoxic payload is effective.
Caption: General experimental workflow for ADC synthesis.
Conclusion
Heterobifunctional PEG linkers are a cornerstone technology in the field of bioconjugation and advanced drug delivery.[15] Their unique ability to connect distinct molecular entities in a controlled manner, combined with the inherent benefits of the PEG polymer, has enabled the development of more effective and safer therapeutics.[1] From improving the pharmacokinetic profiles of ADCs to providing the optimal spatial arrangement in PROTACs, these linkers address many of the critical challenges in modern medicine.[1][2] As drug development continues to move towards highly targeted and complex biological constructs, the versatility and reliability of heterobifunctional PEG linkers will ensure they remain an indispensable tool for researchers and scientists.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. purepeg.com [purepeg.com]
- 7. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 9. Heterobifunctional PEG [jenkemusa.com]
- 11. purepeg.com [purepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 14. purepeg.com [purepeg.com]
- 15. purepeg.com [purepeg.com]
- 17. mdpi.com [mdpi.com]
- 18. pharmiweb.com [pharmiweb.com]
The Critical Role of Aldehyde-PEG-Amine Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker element, a critical component that bridges a target protein-binding ligand with an E3 ubiquitin ligase-recruiting moiety. Among the diverse array of linker architectures, aldehyde-PEG-amine linkers have garnered significant attention due to their unique combination of biocompatibility, tunable length, and versatile reactivity. This in-depth technical guide explores the core principles of aldehyde-PEG-amine linkers in TPD, providing a comprehensive overview of their synthesis, mechanism of action, and application. We present a compilation of quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant biological pathways and experimental workflows to empower researchers in the rational design of next-generation protein degraders.
Introduction to Targeted Protein Degradation and the Role of Linkers
Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules that exemplify this approach. They consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]
The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC.[4] Its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the degrader, such as solubility and cell permeability.[3][4] Polyethylene glycol (PEG) has emerged as a popular linker component due to its hydrophilicity, biocompatibility, and tunable length.[5]
Aldehyde-PEG-Amine Linkers: A Versatile Tool for PROTAC Development
Aldehyde-PEG-amine linkers are a class of heterobifunctional linkers that feature an aldehyde group at one terminus and a primary amine at the other, connected by a PEG chain. This specific arrangement offers several advantages in the synthesis of PROTACs:
-
Versatile Reactivity: The aldehyde group can readily react with primary amines on a protein or ligand via reductive amination to form a stable secondary amine bond.[6][7] The terminal amine of the linker can be used for conjugation to the other ligand, often through amide bond formation.[8]
-
Tunable Properties: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the POI and the E3 ligase, a critical factor for efficient ubiquitination.[5]
-
Enhanced Physicochemical Properties: The hydrophilic nature of the PEG backbone can improve the solubility of the often large and hydrophobic PROTAC molecules, which is a common challenge in their development.[9]
Synthesis of Aldehyde-PEG-Amine Linkers and PROTAC Conjugation
The synthesis of PROTACs using aldehyde-PEG-amine linkers typically involves a multi-step process. First, a heterobifunctional PEG linker with a protected amine and a precursor to the aldehyde (such as a hydroxyl group) is synthesized. The aldehyde is then unmasked, and the linker is sequentially conjugated to the POI-binding ligand and the E3 ligase-recruiting ligand.
A common strategy for incorporating the aldehyde functionality is through the oxidation of a terminal hydroxyl group on a PEG-amine linker. The amine group is typically protected (e.g., with a Boc group) during this step.
The key conjugation reaction involving the aldehyde is reductive amination . This process involves two main steps:
-
Schiff Base Formation: The aldehyde group on the PEG linker reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine (B10760008) residue) to form a reversible imine intermediate, also known as a Schiff base.[6]
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the imine bond to a stable secondary amine linkage.[6]
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that significantly influences the degradation efficiency of a PROTAC. The optimal linker length is target-dependent and must be empirically determined. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long can result in reduced potency due to excessive flexibility.
The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative data from the literature on the effect of PEG linker length on PROTAC efficacy for various targets.
| Target Protein | E3 Ligase | Linker Type | Linker Length (n PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 0 | < 0.5 µM | > 80 | [1] |
| BRD4 | CRBN | PEG | 1-2 | > 5 µM | < 20 | [1] |
| BRD4 | CRBN | PEG | 4-5 | < 0.5 µM | > 80 | [1] |
| BRD4 | VHL | PEG | Variable | Potency decreased with increasing length | - | [1] |
Experimental Protocols
General Protocol for Reductive Amination using an Aldehyde-PEG Linker
This protocol describes the conjugation of an aldehyde-functionalized PEG linker to a protein containing primary amines.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
mPEG-aldehyde (e.g., m-PEG8-aldehyde)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to the desired concentration.
-
PEG-Aldehyde Addition: Add the mPEG-aldehyde linker to the protein solution at a molar excess of 5- to 20-fold. The optimal ratio may need to be determined empirically.
-
Initiation of Reductive Amination: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography or another suitable purification method.[6][7]
General Protocol for PROTAC Synthesis using an Aldehyde-PEG-Amine Linker
This protocol outlines a general strategy for synthesizing a PROTAC where one ligand is attached via reductive amination and the other via amide bond formation.
Materials:
-
POI-binding ligand with a primary amine
-
E3 ligase-recruiting ligand with a carboxylic acid
-
Aldehyde-PEG-amine linker (with a protected amine)
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagent (e.g., TFA for Boc-protected amine)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Amide Coupling:
-
Dissolve the E3 ligase ligand-COOH and the aldehyde-PEG-NH(Boc) linker in anhydrous DMF.
-
Add HATU and DIPEA and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the resulting intermediate by HPLC.
-
-
Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA to remove the Boc protecting group.
-
Remove the solvent and TFA under reduced pressure.
-
-
Reductive Amination:
-
Dissolve the deprotected intermediate and the POI-binding ligand-NH2 in a suitable buffer.
-
Add sodium cyanoborohydride.
-
Incubate until the reaction is complete (monitor by LC-MS).
-
Purify the final PROTAC using preparative HPLC.[8]
-
Visualization of Key Pathways and Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The following diagram outlines a typical workflow for the design, synthesis, and evaluation of a PROTAC.
Caption: A typical workflow for PROTAC design, synthesis, and evaluation.
Conclusion
Aldehyde-PEG-amine linkers represent a powerful and versatile tool in the development of targeted protein degraders. Their straightforward and robust conjugation chemistry, coupled with the tunable and biocompatible nature of the PEG backbone, allows for the systematic optimization of PROTAC properties. A thorough understanding of the synthesis, mechanism of action, and the impact of linker characteristics on degradation efficacy is paramount for the rational design of novel and effective protein degraders. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to harness the potential of aldehyde-PEG-amine linkers in their drug discovery efforts. As the field of targeted protein degradation continues to evolve, the innovative design and application of such linkers will undoubtedly play a central role in bringing this transformative therapeutic modality to the clinic.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Introduction: The Central Role of the Linker in PROTAC Design
An In-Depth Technical Guide to the Core Principles of Using PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]
Far from being a simple spacer, the linker is a critical determinant of a PROTAC's biological activity and drug-like properties.[1][5] Its composition, length, and flexibility directly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2][5] Furthermore, the linker significantly impacts crucial physicochemical properties such as solubility and cell permeability. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as one of the most prevalent and versatile motifs in PROTAC design.[4][6][7]
Core Principles of PEG Linkers in PROTACs
PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties including hydrophilicity, biocompatibility, and tunable flexibility.[1][2][6] These characteristics are instrumental in addressing common challenges in the development of effective protein degraders.
2.1. Enhancing Solubility A primary hurdle in PROTAC development is the often large and lipophilic nature of the final molecule, which can lead to poor aqueous solubility.[1] PEG linkers, with their inherent hydrophilicity, are frequently incorporated to counteract this lipophilicity, thereby improving the overall solubility of the PROTAC and its compatibility with physiological environments.[2][7][][9]
2.2. Modulating Cell Permeability The relationship between PEGylation and cell permeability is complex. While the increased polarity from PEG linkers can reduce passive diffusion across the lipophilic cell membrane, their inherent flexibility can be advantageous.[1] PEG chains can adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[1] However, studies have also shown that permeability can decrease with increasing PEG linker length.[10] Consequently, the optimal number of PEG units must be determined empirically for each PROTAC system to strike the right balance between solubility and cell uptake.[1]
2.3. Optimizing Ternary Complex Formation The linker's length and flexibility are paramount for achieving a stable and productive ternary complex.[5][11]
-
Linkers that are too short can introduce steric hindrance, physically preventing the POI and E3 ligase from binding simultaneously and forming a productive complex.[6][]
-
Linkers that are too long can result in an excessive entropic penalty upon binding, leading to a less stable complex and a decrease in degradation potency.[5][6]
-
An optimal linker length provides the necessary flexibility for the PROTAC to orient the POI and E3 ligase in a spatially favorable manner, facilitating efficient ubiquitin transfer from the E2-E3 ligase complex to lysine (B10760008) residues on the target protein's surface.[5][]
The flexible nature of PEG linkers allows the two ends of the PROTAC to sample a wide range of orientations, increasing the probability of achieving a productive ternary complex conformation.[12][13]
Quantitative Analysis: Impact of PEG Linker Length on PROTAC Performance
Systematic evaluation of linker length is a cornerstone of PROTAC optimization. The tables below present a synthesized comparison of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the typical impact of varying PEG linker length on degradation efficacy and cell permeability.[6]
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
|---|---|---|---|
| BRD4-PEG2 | 2 PEG units | > 1000 | < 20 |
| BRD4-PEG3 | 3 PEG units | 150 | 75 |
| BRD4-PEG4 | 4 PEG units | 25 | > 95 |
| BRD4-PEG5 | 5 PEG units | 30 | > 95 |
| BRD4-PEG6 | 6 PEG units | 80 | 85 |
| BRD4-PEG8 | 8 PEG units | 250 | 60 |
¹DC₅₀: Half-maximal degradation concentration. Lower values indicate higher potency. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. (Data is representative and compiled for illustrative purposes based on trends reported in the literature.[6])
Table 2: Effect of PEG Linker Length on Physicochemical Properties
| PROTAC | Linker Composition | cLogP | Permeability (PAMPA, 10⁻⁶ cm/s) |
|---|---|---|---|
| BRD4-PEG2 | 2 PEG units | 4.5 | 1.8 |
| BRD4-PEG3 | 3 PEG units | 4.1 | 1.5 |
| BRD4-PEG4 | 4 PEG units | 3.7 | 1.2 |
| BRD4-PEG5 | 5 PEG units | 3.3 | 1.0 |
| BRD4-PEG6 | 6 PEG units | 2.9 | 0.8 |
| BRD4-PEG8 | 8 PEG units | 2.1 | 0.5 |
(Data is representative and compiled for illustrative purposes based on trends reported in the literature.[1][10])
These tables illustrate a common trend where an optimal linker length (in this case, PEG4-PEG5) results in the most potent degradation. Linkers that are too short or too long are less effective. Concurrently, increasing PEG length generally decreases lipophilicity (cLogP) and permeability.
Visualizing Core Concepts
Diagrams generated using Graphviz provide a clear visual representation of the key mechanisms and workflows involved in PROTAC development.
Experimental Protocols
The quantitative assessment of PROTAC-induced protein degradation is fundamental to their development. Western blotting is the most common and reliable method for this purpose.[14]
5.1. Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation
Objective: To quantify the levels of a target protein in cultured cells following treatment with varying concentrations of a PROTAC to determine its DC₅₀ and Dₘₐₓ values.[14][15]
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
PROTAC Compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium & Reagents: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Validated antibodies for the POI and a loading control (e.g., GAPDH, α-tubulin, β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Capable of detecting chemiluminescence.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.[16]
-
Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. A typical concentration range might be 1 nM to 10 µM.
-
Treat the cells with the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[14]
-
Incubate for a predetermined duration (e.g., 16-24 hours) at 37°C.[14]
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[14]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[14]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[14][15]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant to a new, pre-chilled tube. This is the protein lysate.[15]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times for 10 minutes each with TBST.[15]
-
Apply the ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal with an imaging system.[15]
-
-
Analysis:
-
Re-probe the membrane with a primary antibody for a loading control protein.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[15]
-
Normalize the intensity of the POI band to its corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[14]
-
5.2. Complementary Assays
-
Ternary Complex Formation Assays: Techniques like co-immunoprecipitation (Co-IP), pull-down assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA are used to confirm and quantify the formation of the POI-PROTAC-E3 ligase complex, which is central to the PROTAC's mechanism.[17][18][19]
-
Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess a compound's ability to passively diffuse across a lipid membrane, providing an early indication of its potential cell permeability.[10]
Conclusion
PEG linkers are an indispensable tool in the design of effective PROTACs. They provide a powerful and synthetically accessible means to enhance solubility, modulate cell permeability, and critically, to optimize the spatial arrangement required for efficient ternary complex formation and subsequent protein degradation.[1][11] While early approaches to linker design often relied on a "trial and error" methodology, the field is increasingly moving towards more rational, structure-guided strategies.[1][20] The principles outlined in this guide—understanding the interplay between linker length, physicochemical properties, and biological function—are fundamental to this effort. Ultimately, the successful development of novel PROTAC therapeutics will continue to depend on the careful, empirical optimization of the linker for each unique target protein and E3 ligase pair.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. revvity.com [revvity.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ald-Ph-amido-PEG11-NH-Boc in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Ald-Ph-amido-PEG11-NH-Boc is a non-cleavable linker featuring a polyethylene (B3416737) glycol (PEG) spacer, an aromatic aldehyde for conjugation to the payload, and a Boc-protected amine for attachment to the antibody. This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
The polyethylene glycol (PEG) component of the linker offers several advantages in ADC development.[1][2][3] PEGylation can enhance the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[1][2][3] The non-cleavable nature of this linker ensures that the payload is only released upon lysosomal degradation of the antibody, which can improve the therapeutic index and reduce off-target toxicity.[4][5][6]
Linker Characteristics
| Property | Value | Reference |
| Chemical Name | tert-butyl N-{35-[(4-formylphenyl)formamido]-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl}carbamate | [7] |
| CAS Number | 1245813-70-0 | [7] |
| Molecular Formula | C37H64N2O15 | [7] |
| Molecular Weight | 776.91 g/mol | [7] |
| Linker Type | Non-cleavable | [1][7] |
| Spacer | 11-unit PEG | [1][7] |
| Reactive Groups | Aldehyde (for payload conjugation), Boc-protected amine (for antibody conjugation after deprotection) | [7] |
ADC Synthesis Workflow
The synthesis of an ADC using this compound typically involves a three-stage process:
-
Preparation of the Linker-Payload Moiety: This involves the reaction of the aldehyde group on the linker with a suitable functional group on the cytotoxic payload.
-
Deprotection of the Linker: The Boc protecting group on the linker's amine is removed to allow for subsequent conjugation to the antibody.
-
Conjugation to the Antibody: The deprotected linker-payload is then covalently attached to the antibody.
Below are detailed protocols for each of these key stages.
Experimental Protocols
Protocol 1: Preparation of the Linker-Payload Moiety via Hydrazone Formation
This protocol describes the conjugation of the this compound linker to a payload containing a hydrazide functional group. The reaction between an aldehyde and a hydrazide forms a stable hydrazone bond.[8]
Materials:
-
This compound
-
Hydrazide-functionalized cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolution: Dissolve the this compound and the hydrazide-functionalized payload in anhydrous DMF or DMSO. A slight molar excess (1.1-1.5 equivalents) of the linker is recommended.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the reaction mixture (e.g., 1-2 drops). The acidic environment facilitates the condensation reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by HPLC to determine the formation of the linker-payload conjugate and the consumption of the starting materials.
-
Purification: Once the reaction is complete, the linker-payload conjugate can be purified by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the purified linker-payload conjugate using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Linker to Payload Molar Ratio | 1.2 : 1 |
| Reaction Time | 8 hours |
| Reaction Temperature | 25 °C |
| Conversion Efficiency | > 90% (by HPLC) |
| Purified Yield | 75% |
Protocol 2: Boc Deprotection of the Linker-Payload Moiety
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker-payload conjugate using trifluoroacetic acid (TFA).[9][10]
Materials:
-
Boc-protected linker-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected linker-payload conjugate in anhydrous DCM.
-
Acid Treatment: Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS to confirm the removal of the Boc group.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Precipitation: Precipitate the deprotected linker-payload by adding cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation and wash with cold diethyl ether to remove any residual TFA.
-
Drying: Air-dry the deprotected linker-payload conjugate.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase reaction time or TFA concentration. Ensure anhydrous conditions.[9] |
| Degradation of Payload | Payload is sensitive to strong acid. | Reduce reaction time and temperature. Consider alternative, milder deprotection methods if available. |
Protocol 3: Conjugation of the Deprotected Linker-Payload to an Antibody
This protocol describes the conjugation of the amine-terminated linker-payload to the carboxylic acid groups of glutamic and aspartic acid residues on the antibody via amide bond formation using EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Deprotected linker-payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Size-Exclusion Chromatography (SEC) system for purification
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer such as MES buffer at pH 6.0.
-
Activation of Antibody: Add a molar excess of EDC and NHS to the antibody solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the deprotected linker-payload to the activated antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted NHS esters.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using SEC.
-
Characterization:
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Linker-Payload to Antibody Molar Ratio | 8:1 |
| Reaction pH | 6.0 |
| Reaction Time | 2 hours |
| Average DAR | 3.8 |
| Monomer Purity (by SEC) | > 95% |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Logical relationships of the linker's functional components.
Conclusion
This compound is a versatile, non-cleavable linker that offers significant advantages for the development of stable and effective ADCs. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted drug delivery. The successful synthesis and characterization of ADCs using this linker require careful optimization of reaction conditions and thorough analytical assessment at each step. By leveraging the beneficial properties of the PEG spacer and the robust conjugation chemistries, this linker can contribute to the generation of next-generation ADCs with improved therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. xcessbio.com [xcessbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Ald-Ph-amido-PEG11-NH-Boc to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic drugs directly to target cells, such as cancer cells.[1][2][3] This targeted delivery enhances therapeutic efficacy while minimizing systemic toxicity.[2] The three main components of an ADC are a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[2][4] Polyethylene (B3416737) glycol (PEG) linkers are often incorporated in ADC design to improve the solubility, stability, and pharmacokinetic properties of the conjugate, as well as to reduce its immunogenicity.[][6]
This document provides a detailed protocol for the conjugation of a specific PEG linker, Ald-Ph-amido-PEG11-NH-Boc, to an antibody. This non-cleavable linker contains an aldehyde group that reacts with primary amines (such as the ε-amine of lysine (B10760008) residues) on the antibody surface via reductive amination.[6][7][8] The process involves the formation of an initial Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.[6][9] The other end of the linker has a Boc-protected amine, which can be deprotected in a subsequent step for conjugation to a drug or other molecule of interest.[10]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Notes |
| This compound | Xcess Biosciences | 1245813-70-0 | Allow vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Monoclonal Antibody (mAb) | User-provided | - | Starting concentration should be 1-10 mg/mL. |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | 156159 | Toxic. Handle in a chemical fume hood with appropriate personal protective equipment (PPE). |
| Conjugation Buffer | - | - | 100 mM MES, 150 mM NaCl, pH 6.0. Crucially, must be free of primary amines (e.g., Tris, Glycine). |
| Quenching Buffer | - | - | 1 M Tris-HCl, pH 7.5. |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | D8418 | For dissolving the PEG linker. |
| Purification Columns (Size Exclusion) | GE Healthcare | - | e.g., Sephadex G-25 or Superdex 200, depending on the scale. |
| Dialysis Cassettes | Thermo Fisher | - | 10K MWCO (Molecular Weight Cut-Off). |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 | For preparing the NaBH₃CN solution. |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 | For pH adjustment of buffers. |
Experimental Protocols
Reagent Preparation
-
Antibody Preparation:
-
The antibody should be buffer-exchanged into the Conjugation Buffer (100 mM MES, 150 mM NaCl, pH 6.0) to a final concentration of 1-10 mg/mL.[9]
-
This can be achieved by dialysis or using a desalting column.
-
Note: The absence of primary amine-containing buffers like Tris is critical as they will compete with the antibody for conjugation.[6]
-
-
This compound Stock Solution:
-
Allow the vial of this compound to come to room temperature before opening.
-
Under anhydrous conditions, dissolve the PEG linker in anhydrous DMSO to prepare a 100 mg/mL stock solution.[9] This solution should be prepared fresh immediately before use.
-
-
Sodium Cyanoborohydride Stock Solution:
Conjugation Reaction via Reductive Amination
The conjugation process is a two-step reaction that can be performed in a single pot. First, the aldehyde on the PEG linker reacts with a primary amine on the antibody (e.g., lysine residue) to form a reversible Schiff base. A mild reducing agent is then added to convert this into a stable secondary amine bond.[6][9]
-
Schiff Base Formation:
-
In a suitable reaction vessel, add the prepared antibody solution.
-
Add the this compound stock solution to the antibody solution to achieve a 10- to 50-fold molar excess of the PEG linker over the antibody.[11] A 20-fold molar excess is a good starting point.[6]
-
Gently mix the solution and incubate for 1-2 hours at room temperature with gentle stirring or agitation.[6]
-
-
Reduction to a Stable Amine Linkage:
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted aldehyde groups, add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.[6]
-
Incubate for 30 minutes at room temperature.
-
Purification of the Antibody-PEG Conjugate
Excess PEG linker and other small molecules must be removed from the reaction mixture to obtain a pure conjugate.[9]
-
Size Exclusion Chromatography (SEC):
-
This is the preferred method for separating the larger antibody-PEG conjugate from smaller, unreacted components.
-
Equilibrate a size exclusion column (e.g., Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The first major peak corresponds to the antibody-PEG conjugate.
-
-
Dialysis / Centrifugal Filtration:
-
This method can also be used to remove smaller impurities.[9]
-
Transfer the reaction mixture to a dialysis cassette (10K MWCO) and dialyze against a storage buffer (e.g., PBS, pH 7.4) with multiple buffer changes over 24-48 hours at 4°C.
-
Characterization of the Conjugate
After purification, the antibody-PEG conjugate must be characterized to determine the degree of labeling and confirm its integrity.
| Parameter | Method | Expected Outcome |
| Purity and Molecular Weight | SDS-PAGE | A band shift upwards for the conjugated antibody compared to the unconjugated antibody, indicating an increase in molecular weight. |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | A distribution of species with different numbers of PEG linkers attached, allowing for the calculation of the average DAR.[12] |
| Aggregation and Purity | Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC) | A main peak for the monomeric conjugate with minimal aggregation or fragmentation peaks.[13] |
| Confirmation of Conjugation | UV-Vis Spectroscopy | Can be used to estimate the degree of labeling if the attached molecule has a distinct absorbance. |
Quantitative Data Summary
The efficiency of the reductive amination reaction is influenced by several factors. The following table summarizes expected conjugation outcomes under various conditions.
| Parameter | Condition | Expected Conjugation Efficiency | Rationale |
| pH | 5.5 | 65-75% | Favors Schiff base formation, but the reaction rate may be slower.[6] |
| 6.0 - 6.5 | 85-95% | Optimal for many proteins, balancing Schiff base formation and amine reactivity.[6][11] | |
| > 7.0 | Variable | Can lead to lower efficiency as Schiff base formation is less favored. | |
| Molar Excess of PEG | 5-fold | Low | May result in incomplete conjugation. |
| 20-fold | Moderate to High | A good starting point for achieving a desirable DAR.[6] | |
| 50-fold | High | Can lead to a higher DAR but may increase the risk of aggregation.[11] |
Visualizations
Chemical Reaction Pathway
Caption: Reductive amination pathway for antibody conjugation.
Experimental Workflow
Caption: Overall experimental workflow for antibody-PEG conjugation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. adcreview.com [adcreview.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 11. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination with Aldehyde-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1] The attachment of PEG chains can improve the solubility, stability, and circulating half-life of a molecule, while also reducing its immunogenicity.[1][2] Reductive amination is a robust and common method for PEGylation, creating a stable secondary amine linkage between the PEG linker and the target molecule.[1][3] This document provides a detailed protocol for the conjugation of aldehyde-functionalized PEG linkers to amine-containing molecules.
The reaction proceeds in two main steps: the formation of a Schiff base between the aldehyde group of the PEG linker and a primary amine on the target molecule (such as the N-terminus or the epsilon-amine of a lysine (B10760008) residue), followed by the reduction of this intermediate to a stable secondary amine.[3][4] Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are typically used as they selectively reduce the imine bond without affecting the aldehyde group of the PEG linker, allowing for a one-pot reaction.[1][5]
Data Presentation
Table 1: Influence of Reaction Parameters on Reductive Amination Efficiency
| Parameter | Typical Range | Effect on Conjugation Efficiency | Notes |
| pH | 6.0 - 8.0[6] | Influences the reactivity of amine groups and the stability of the PEG-aldehyde.[6] Slightly acidic pH can favor N-terminal modification.[6][7] A pH of 6.5-7.5 is often recommended for the overall process.[8] | Optimal pH for Schiff base formation is around 5, but amine nucleophilicity is better at a slightly higher pH.[8] |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1[6] | A higher molar ratio generally leads to a higher degree of PEGylation.[6] | May also increase the risk of modifying multiple sites and can lead to protein aggregation.[6][8] Starting with a lower ratio (e.g., 5:1 to 20:1) is recommended for initial optimization.[1][2] |
| Reaction Time | 2 - 24 hours[6] | Longer reaction times can increase the yield of the PEGylated product.[6] | May also lead to protein degradation or aggregation.[6] Monitoring the reaction progress is advised. |
| Temperature | 4°C to 25°C (Room Temperature)[4] | Higher temperatures can increase the reaction rate. | Lower temperatures (4°C) can be used for overnight reactions to minimize protein degradation.[3] |
| Reducing Agent Concentration | 20 - 50 mM[1] | Sufficient concentration is crucial for the efficient reduction of the Schiff base. | Sodium cyanoborohydride is a common choice due to its selectivity.[1][9] |
Experimental Protocols
Materials
-
Aldehyde-PEG linker (e.g., m-PEG-aldehyde)
-
Protein or other amine-containing molecule of interest
-
Amine-free reaction buffer (e.g., 0.1 M Sodium Phosphate Buffer with 0.15 M NaCl, pH 6.5-7.4)[3][8]
-
Reducing agent (e.g., Sodium Cyanoborohydride - NaBH₃CN)[1]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[4]
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)[4]
-
Deionized water
Protocol for Reductive Amination
-
Protein Preparation:
-
Aldehyde-PEG Linker Solution Preparation:
-
Conjugation Reaction (Schiff Base Formation):
-
Add the desired molar excess of the aldehyde-PEG linker solution to the protein solution. A 5 to 20-fold molar excess is a common starting point.[1][3]
-
Gently mix the solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring to allow for Schiff base formation.[3][8]
-
-
Reduction:
-
Reaction Quenching:
-
After the desired reaction time (typically 2-24 hours), quench the reaction by adding a quenching solution, such as Tris-HCl, to consume any unreacted aldehyde-PEG linker.[4]
-
-
Purification of the PEGylated Product:
-
Purify the PEGylated conjugate from unreacted PEG linker, protein, and other reaction components using a suitable chromatography method.
-
Size-Exclusion Chromatography (SEC) is commonly used to separate the larger PEGylated protein from the smaller unreacted PEG linker and other low molecular weight species.[3]
-
Ion-Exchange Chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in an increase in the apparent molecular weight of the protein.[3]
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the mass of the conjugate and determine the degree of PEGylation.[3][10]
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.[1]
-
Visualizations
Caption: Chemical mechanism of reductive amination with an aldehyde-PEG linker.
Caption: Experimental workflow for protein PEGylation via reductive amination.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Ald-Ph-amido-PEG11-NH-Boc in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[3]
Ald-Ph-amido-PEG11-NH-Boc is a bifunctional linker designed for the synthesis of PROTACs. It features a phenyl aldehyde group for conjugation to an amine-containing molecule and a Boc-protected amine for coupling to a carboxylic acid-containing molecule. The 11-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.[4] This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₆₆N₂O₁₄ |
| Molecular Weight | 782.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Purity | >95% |
PROTAC Development Workflow using this compound
The development of a PROTAC using this compound typically follows a structured workflow, from initial design and synthesis to cellular evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Reductive Amination and Amide Coupling
This protocol describes a two-step process for synthesizing a PROTAC using this compound. In this example, the POI ligand contains a primary amine for reaction with the aldehyde end of the linker, and the E3 ligase ligand contains a carboxylic acid for coupling with the amine end of the linker.
Step 1: Reductive Amination of the POI Ligand with this compound
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to the mixture to facilitate the formation of the imine intermediate. Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), to the reaction mixture.[5][6] Stir at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.
Step 2: Boc Deprotection and Amide Coupling with the E3 Ligase Ligand
-
Boc Deprotection: Dissolve the POI-linker intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure.
-
Amide Coupling: Dissolve the deprotected POI-linker intermediate and the carboxylic acid-containing E3 ligase ligand (1.2 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.5 eq) and a base such as diisopropylethylamine (DIPEA, 3.0 eq). Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to yield the desired product.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blotting
This protocol outlines the procedure to determine the degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ) of the synthesized PROTAC.
-
Cell Culture and Treatment: Plate the target cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Use a non-linear regression model to fit the data and calculate the DC₅₀ and Dₘₐₓ values.[7]
Representative Data: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC. The following table presents representative data on the effect of linker length on the degradation of a target protein. While this data is not specific to this compound, it illustrates the importance of linker optimization.
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | 8 | >1000 | <20 |
| PROTAC-2 | 12 | 150 | 65 |
| PROTAC-3 (representative of PEG11) | ~35 | 25 | >90 |
| PROTAC-4 | 45 | 100 | 70 |
This is representative data adapted from studies on PROTACs with varying PEG linker lengths. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.[8]
Signaling Pathway Example: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[9] PROTACs can be designed to target and degrade key components of this pathway, such as PI3K and mTOR.[10] A PROTAC utilizing a flexible PEG linker can effectively induce the degradation of these kinases, leading to the downregulation of downstream signaling and inhibition of cancer cell growth.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Conditions for Boc Deprotection using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strong acidity, volatility, and ability to dissolve a wide range of organic molecules.[1]
This document provides detailed application notes and protocols for the efficient and clean removal of the Boc protecting group using TFA, with a focus on optimizing reaction conditions and minimizing side reactions through the use of scavengers.
Mechanism of Boc Deprotection with TFA
The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2][3]
-
Formation of a tert-butyl cation: The protonated Boc group becomes unstable, leading to the loss of a stable tertiary carbocation, the tert-butyl cation, and the formation of a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2][3] It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the evolution of CO2 can cause pressure buildup in a closed system.[3]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[2][3]
Key Reaction Parameters
The efficiency and cleanliness of Boc deprotection are influenced by several factors, including the concentration of TFA, reaction temperature, time, and the choice of solvent.
Trifluoroacetic Acid (TFA) Concentration
The concentration of TFA in the reaction mixture is a critical parameter. While neat TFA can be used for rapid deprotection, it can also lead to a higher incidence of side products.[1][4] A solution of TFA in a suitable solvent, typically dichloromethane (B109758) (DCM), is most commonly employed.
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature (°C) | Notes |
| 20-25% | 1 - 2 hours | Room Temperature | A common and generally effective condition for most substrates.[1][5][6] |
| 50% | 30 minutes | Room Temperature | Offers faster deprotection and may be preferred for less sensitive substrates.[1] |
| 55% | 30 minutes | Room Temperature | Has been shown to yield higher purity peptides compared to 100% TFA in some cases.[1][4] |
| 100% (neat) | 5 - 15 minutes | Room Temperature | Provides very rapid deprotection but carries a higher risk of side-product formation.[1][4] |
Reaction Temperature and Time
Boc deprotection with TFA is typically carried out at room temperature.[2][5] Most reactions are complete within 1 to 2 hours, although this can vary depending on the substrate and the TFA concentration.[2][5] Gentle warming (e.g., to 40°C) can be employed to accelerate the reaction for sterically hindered or less reactive Boc-protected amines, but this may also increase the likelihood of side reactions.[2] In some instances, reactions can be run for extended periods (e.g., 18 hours) to ensure complete deprotection.[5] Microwave irradiation at 60°C for 30 minutes has also been reported for rapid deprotection.[7][8]
Solvents
Dichloromethane (DCM) is the most commonly used solvent for Boc deprotection with TFA due to its ability to dissolve a wide range of protected amino acids and peptides and its inertness to the acidic conditions.[1][5] Other solvents such as 1,4-dioxane (B91453) and methanol (B129727) have also been reported.
The Role of Scavengers in Preventing Side Reactions
The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to undesired side reactions, most notably the alkylation of electron-rich amino acid residues such as tryptophan, tyrosine, methionine, and cysteine.[2][9] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the carbocations.[2][9]
Common Scavengers and Their Applications
| Scavenger | Typical Concentration (%) | Target Residues/Function |
| Water (H₂O) | 2.5 - 5 | General scavenger for tert-butyl cations, particularly when sensitive residues are absent.[1] |
| Triisopropylsilane (TIS) | 1 - 2.5 | Effective in reducing trityl groups and preventing tryptophan alkylation.[1] |
| Ethanedithiol (EDT) | 2.5 | Protects cysteine and methionine from oxidation and alkylation.[1][10] |
| Thioanisole | 5 | Accelerates the deprotection of arginine (Pmc) and scavenges cations.[1] |
| Phenol | 5 | Scavenges trityl groups.[1] |
Scavenger Cocktails
For peptides containing multiple sensitive residues, a scavenger cocktail is often more effective than a single scavenger.
| Scavenger Cocktail (v/v/v) | Target Application |
| TFA/TIS/H₂O (95:2.5:2.5) | A general and effective cocktail for most sequences.[2][10] |
| TFA/Thioanisole/DTT (90:5:5) | Specifically for methionine-containing peptides to prevent S-alkylation.[2] |
| "Reagent K": TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues.[2][10] |
Efficacy of Scavenger Cocktails in Preventing Side-Product Formation
The following table provides illustrative data on the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue.
| Scavenger Cocktail (v/v/v) | Desired Peptide (%) | S-tert-butylated Peptide (%) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection of an Amine
This protocol is suitable for the deprotection of a simple Boc-protected amine.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Add TFA (10-20 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining TFA.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc Deprotection of a Peptide with a Scavenger Cocktail
This protocol is designed for the deprotection of a peptide containing sensitive amino acid residues.
Materials:
-
Boc-protected peptide on resin
-
Scavenger cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Reaction vessel with a filter
-
Centrifuge
Procedure:
-
Place the resin-bound Boc-protected peptide in a suitable reaction vessel.
-
Add the freshly prepared scavenger cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash with a small volume of fresh TFA.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Note: A Step-by-Step Guide to Solid-Phase Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POIs).[1][2] A PROTAC molecule typically consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple protein targets.[1]
Solid-phase synthesis offers a streamlined and efficient alternative to traditional liquid-phase synthesis for producing PROTACs.[4] Key advantages include simplified purification, as impurities and excess reagents are easily washed away from the resin-bound product, and the ability to drive reactions to completion using an excess of reagents.[4] This methodology is particularly well-suited for the rapid assembly of diverse PROTAC libraries, which is crucial for optimizing linker length and composition to achieve potent and selective protein degradation.[5][6]
This document provides a detailed, step-by-step protocol for the solid-phase synthesis of PROTACs, data presentation for typical yields, and visual guides for the experimental workflow and the PROTAC mechanism of action.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to the target protein. A polyubiquitin (B1169507) chain is formed, which serves as a recognition signal for the 26S proteasome, leading to the degradation of the target protein into smaller peptides. The PROTAC molecule is then released and can participate in another degradation cycle.[1][3]
General Solid-Phase Synthesis Workflow
The solid-phase synthesis of a PROTAC is a sequential process. It begins with the immobilization of either the E3 ligase ligand or the POI ligand onto a solid support resin. This is followed by the step-wise addition of the linker and, finally, the coupling of the second ligand. The completed PROTAC is then cleaved from the resin, purified, and characterized.
Experimental Protocols
The following protocols provide a representative, step-by-step guide for the solid-phase synthesis of a PROTAC. This example assumes the immobilization of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) onto an aminomethylated polystyrene resin, followed by attachment of a Boc-protected PEG linker and a final POI ligand.
Materials and Reagents:
-
Aminomethylated polystyrene resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide-COOH)
-
t-Boc-N-amido-PEG-Br linker
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Carboxylic acid-functionalized POI Ligand
-
Solid-phase synthesis vessel and shaker
Protocol 1: Immobilization of E3 Ligase Ligand
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.[4]
-
Ligand Coupling Solution: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[4]
-
Coupling Reaction: Drain the DMF from the swollen resin and add the ligand coupling solution. Shake the mixture at room temperature for 16 hours.[4]
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Linker Attachment
-
Resin Swelling: Swell the E3 ligand-functionalized resin in DMF.[4]
-
Linker Coupling Solution: Prepare a solution of the t-Boc-N-amido-PEG-Br linker (2 eq.) and DIPEA (4 eq.) in DMF.[4]
-
Coupling Reaction: Add the linker solution to the resin. Shake the reaction mixture at room temperature for 24 hours.[4]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[4]
-
Drying: Dry the resin under vacuum.[4]
Protocol 3: POI Ligand Coupling
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, which exposes the terminal amine.[4]
-
Neutralization and Washing: Wash the resin with DCM (3x). Neutralize the resin with a solution of 10% DIPEA in DCM (3x), followed by another DCM wash (3x).[4]
-
POI Ligand Coupling Solution: In a separate vial, dissolve the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[4]
-
Coupling Reaction: Add the POI ligand solution to the neutralized resin. Shake the mixture at room temperature for 16 hours.[4]
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[4]
-
Drying: Dry the final PROTAC-bound resin under vacuum.[4]
Protocol 4: Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.[4] Caution: Handle TFA in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved PROTAC.
-
Purification: Purify the crude product using reverse-phase preparative HPLC.
-
Analysis: Confirm the identity and purity of the final PROTAC using LC-MS and NMR. Purity of >99% can be achieved with proper purification.[7]
Data Presentation
The efficiency of solid-phase synthesis can be monitored at various stages. The following table provides illustrative quantitative data for a typical PROTAC synthesis campaign. Actual yields and purities will vary depending on the specific ligands, linker, and reaction conditions used.[4]
| Step No. | Description | Expected Yield (%) | Purity by LC-MS (%) |
| 1 | E3 Ligand Immobilization | 85 - 95 | >95 |
| 2 | Linker Attachment | 80 - 90 | >90 |
| 3 | POI Ligand Coupling | 75 - 85 | >85 |
| 4 | Cleavage & Purification | 60 - 75 (overall) | >98 |
Table 1: Representative quantitative data for a solid-phase PROTAC synthesis campaign. Values are illustrative and may vary.[4]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Ald-Ph-amido-PEG11-NH-Boc with Hydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between an aldehyde and a hydrazide to form a hydrazone bond is a cornerstone of modern bioconjugation and drug delivery. This chemoselective ligation is particularly valuable for its ability to proceed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The Ald-Ph-amido-PEG11-NH-Boc is a bifunctional linker that leverages this chemistry. It features a terminal aromatic aldehyde for reaction with a hydrazide-modified molecule and a Boc-protected amine at the other end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.
The resulting hydrazone linkage is known for its pH-sensitivity. While stable at physiological pH (around 7.4), the bond is susceptible to hydrolysis under acidic conditions, such as those found in tumor microenvironments or within cellular endosomes and lysosomes.[1][2] This property makes the this compound linker a powerful tool for developing stimuli-responsive drug delivery systems, where the therapeutic payload is released in a targeted manner.[1][3] The PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[4]
These application notes provide detailed protocols for the conjugation of this compound to hydrazide-containing molecules and the subsequent deprotection of the Boc group to reveal a primary amine for further functionalization.
Key Applications
-
pH-Responsive Drug Delivery: Conjugation of hydrazide-modified drugs to the aldehyde terminus creates a prodrug that releases the active agent in acidic environments.[1][2]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies, with the hydrazone bond facilitating intracellular drug release.
-
Protein and Peptide Modification: Site-specific PEGylation of proteins and peptides to improve their therapeutic properties.[5]
-
Surface Immobilization: Attachment of biomolecules to surfaces for applications in biosensors and diagnostics.[3]
-
Hydrogel Formation: Creation of pH-sensitive hydrogels for controlled release applications.
Quantitative Data Summary
The stability of the hydrazone bond is critical for its application. The following table summarizes the relative stability of hydrazone bonds derived from aromatic versus aliphatic aldehydes at different pH values.
| Aldehyde Type | pH | Temperature (°C) | Half-life/Stability | Reference |
| Aromatic Aldehyde | 7.4 | 37 | Highly stable, with half-lives often exceeding 72 hours.[1][4] | [1][4] |
| Aromatic Aldehyde | 5.0 - 5.5 | 37 | Significantly increased hydrolysis and release compared to physiological pH.[2][6] | [2][6] |
| Aliphatic Aldehyde | 7.4 | 37 | Reasonably stable, but generally less stable than aromatic aldehyde-derived hydrazones.[1][4] | [1][4] |
| Aliphatic Aldehyde | 5.5 | 37 | Rapidly hydrolyzed, often with complete degradation within minutes to a few hours.[1] | [1] |
The kinetics of hydrazone formation can be significantly enhanced by the use of a catalyst, such as aniline (B41778).
| Reaction Conditions | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| Aromatic Aldehyde + Hydrazide (pH 4.5, no catalyst) | 3.0 ± 0.3 | [7] |
| Aromatic Aldehyde + Hydrazide (pH 7, with aniline) | 10¹ - 10³ | [7] |
Experimental Protocols
Protocol 1: Hydrazone Ligation of this compound with a Hydrazide-Modified Protein
This protocol describes a general method for conjugating the aldehyde-PEG linker to a protein that has been functionalized with hydrazide groups.
Materials and Reagents:
-
This compound
-
Hydrazide-modified protein
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Aniline (optional, as a catalyst)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 or Superdex 75/200) or dialysis tubing with an appropriate molecular weight cutoff (MWCO).
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve the hydrazide-modified protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a minimal amount of anhydrous DMF or DMSO.
-
If using a catalyst, prepare a fresh stock solution of aniline in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
To the solution of the hydrazide-modified protein, add a 10- to 50-fold molar excess of the this compound solution. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM. Note: High concentrations of aniline may be required for efficient catalysis at neutral pH.[8]
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring or agitation. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by SDS-PAGE, where the PEGylated protein will show a shift to a higher molecular weight.
-
Alternatively, LC-MS can be used to confirm the formation of the conjugate.[9]
-
-
Purification of the Conjugate:
-
Following the incubation period, remove the unreacted this compound and aniline catalyst.
-
Size-Exclusion Chromatography (SEC): Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and collect fractions. Monitor the elution profile by measuring absorbance at 280 nm. Pool the fractions containing the purified conjugate.
-
Dialysis: Transfer the reaction mixture to a dialysis tube with an appropriate MWCO and dialyze against a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes to remove small molecule impurities.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10]
-
Protocol 2: Boc Deprotection of the PEG-Hydrazone Conjugate
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine for further functionalization.
Materials and Reagents:
-
Boc-protected PEG-hydrazone conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG-hydrazone conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection Reaction:
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). A common ratio is 1:1 TFA:DCM.
-
If the substrate is sensitive to side reactions from the tert-butyl cation intermediate, add a scavenger such as TIS (2.5-5% v/v).[11]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
-
Monitoring the Reaction:
-
The progress of the deprotection can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Remove the excess TFA and DCM under reduced pressure.
-
Redissolve the residue in DCM.
-
Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Further purification can be performed using chromatography if necessary.
-
Visualizations
Caption: Reaction of this compound with a hydrazide.
Caption: Experimental workflow for conjugation and deprotection.
Caption: pH-responsive drug release mechanism.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. An efficient PEGylated liposomal nanocarrier containing cell-penetrating peptide and pH-sensitive hydrazone bond for enhancing tumor-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. rsc.org [rsc.org]
Application of PEG Linkers in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery, enhancing the therapeutic potential of a wide range of molecules from small drugs to large biologics. The covalent attachment of PEG chains, a process known as PEGylation, can dramatically improve a drug's pharmacokinetic and pharmacodynamic properties. PEG linkers, the molecular bridges connecting PEG to the therapeutic agent, are critical components that influence the stability, solubility, bioavailability, and targeted release of the drug.[] This document provides detailed application notes and experimental protocols for the use of PEG linkers in drug delivery systems, with a focus on antibody-drug conjugates (ADCs), nanoparticles, and PEGylated proteins.
I. Types and Architectures of PEG Linkers
PEG linkers are versatile and can be designed with various architectures and functionalities to suit specific drug delivery needs. The choice of linker type is a critical design parameter that can significantly impact the performance of the final conjugate.[2]
1. Based on Architecture:
-
Linear PEG Linkers: These are the most common type, consisting of a single, unbranched PEG chain. They offer simplicity and predictability in terms of their physicochemical properties.[]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture can provide a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further reduce renal clearance and extend in vivo circulation half-life.[][2] Branched linkers also offer the potential for higher drug loading.[2]
-
Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more arms, often used in the creation of hydrogels and for multivalent conjugation strategies.[]
2. Based on Reactivity:
-
Homobifunctional PEG Linkers: Possess the same reactive group at both ends of the PEG chain, suitable for crosslinking identical molecules.
-
Heterobifunctional PEG Linkers: Have different reactive groups at each end, allowing for the specific conjugation of two different molecules, such as an antibody and a drug.[3]
3. Based on Release Mechanism:
-
Non-Cleavable PEG Linkers: Form a stable, permanent bond between the drug and the carrier. The drug is typically released upon the degradation of the entire conjugate, for example, within the lysosome. This approach offers high plasma stability, potentially reducing off-target toxicity.[4][5]
-
Cleavable PEG Linkers: Contain a labile bond that can be broken under specific physiological conditions, such as changes in pH, redox potential, or the presence of specific enzymes found in the target tissue. This allows for controlled and targeted drug release.[5]
II. Key Applications of PEG Linkers in Drug Delivery
The unique properties of PEG linkers make them suitable for a wide array of drug delivery applications, each with its own set of design considerations.
A. Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers play a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody. The linker's properties can significantly affect the ADC's therapeutic index.
-
Improving Solubility and Stability: Many cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at high drug-to-antibody ratios (DARs).[6]
-
Enhancing Pharmacokinetics: PEGylation can increase the ADC's hydrodynamic size, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[6]
-
Modulating Efficacy and Toxicity: The choice between a cleavable and non-cleavable linker is critical. Cleavable linkers can release the payload in the tumor microenvironment, potentially leading to a "bystander effect" where neighboring cancer cells are also killed.[7] Non-cleavable linkers offer greater stability in circulation, which may lead to a better safety profile.[4]
B. Nanoparticle Drug Delivery (Liposomes, Micelles, etc.)
PEGylation is a widely used strategy to improve the in vivo performance of nanoparticle-based drug delivery systems.
-
"Stealth" Properties: A dense layer of PEG on the surface of nanoparticles creates a hydrophilic shield that reduces opsonization (the process of marking particles for clearance by the immune system). This leads to decreased uptake by the reticuloendothelial system (RES), primarily in the liver and spleen, and prolongs circulation time.[8]
-
Enhanced Permeability and Retention (EPR) Effect: The extended circulation of PEGylated nanoparticles allows them to take advantage of the EPR effect, where they preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
-
Controlled Drug Release: PEG linkers can be incorporated into the nanoparticle formulation to control the release of the encapsulated drug. For instance, cleavable PEG-lipid conjugates can be used to trigger drug release in response to the tumor microenvironment.
C. PEGylated Proteins and Peptides
PEGylation was first developed to improve the therapeutic properties of proteins and peptides.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system and the likelihood of an immune response.
-
Increased Half-Life: Similar to other applications, PEGylation increases the size of the protein, reducing its clearance by the kidneys and extending its circulation time. This often allows for less frequent dosing.[9]
-
Improved Stability: PEGylation can protect proteins from enzymatic degradation, enhancing their stability in vivo.[9]
III. Quantitative Data on PEG Linker Performance
The following tables summarize quantitative data from various studies to facilitate the comparison of different PEG linker strategies.
Table 1: Impact of PEG Linker Architecture and Length on ADC Pharmacokinetics
| Linker Type/Length | ADC Construct | Clearance Rate (mL/day/kg) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | Anti-CD30-MMAE | ~15 | 1x | [6] |
| Linear PEG2 | Anti-CD30-MMAE | ~10 | 1.5x decrease | [6] |
| Linear PEG4 | Anti-CD30-MMAE | ~7 | 2.1x decrease | [6] |
| Linear PEG8 | Anti-CD30-MMAE | ~5 | 3x decrease | [6] |
| Linear PEG12 | Anti-CD30-MMAE | ~5 | 3x decrease | [6] |
| Linear PEG24 | Anti-CD30-MMAE | ~5 | 3x decrease | [6] |
| Linear (L-PEG24), DAR 8 | Trastuzumab-DM1 | High | - | [6] |
| Pendant (P-(PEG12)2), DAR 8 | Trastuzumab-DM1 | Low | - | [6] |
Table 2: Comparative In Vitro and In Vivo Performance of Cleavable vs. Non-Cleavable MMAE-Based ADCs
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | In Vivo Efficacy | Reference |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated | - | [7] |
| mil40-15 | Non-cleavable | BT-474 | HER2 | ~1 x 10⁻¹¹ | - | [7] |
| mil40-15 | Non-cleavable | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | - | [7] |
| Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 | - | 0.3 nM | Reduced efficacy | [8] |
| Site I-PEG6-C2-MMAD | Non-cleavable | BxPC3 | - | - | Higher efficacy | [8] |
| Site A-PEG6-C2-Aur3377 | Non-cleavable | BxPC3 | - | 0.3 nM | Higher efficacy | [8] |
Table 3: Pharmacokinetic and Biodistribution Data of PEGylated Nanoparticles
| Nanoparticle Type | Parameter | Value | Organ Accumulation (24h post-injection, %ID/g) | Reference |
| PEG-AuNPs (i.v. in rats) | Distribution Half-life | 1.56 h | Spleen: Highest concentration | [10] |
| Elimination Half-life | 57.0 h | Liver: High concentration | [10] | |
| Mean Residence Time (Whole Body) | 74.6 h | Lungs: Lower concentration | [10] | |
| Mean Residence Time (Blood) | 18.3 h | Kidneys: Lower concentration | [10] | |
| 99mTc-PEG-PLA NPs (i.v. in mice) | - | - | Blood: High concentration | [11] |
| Liver: High concentration | [11] | |||
| Kidney: Moderate concentration | [11] | |||
| Lungs: Moderate concentration | [11] | |||
| Spleen: Moderate concentration | [11] | |||
| Mixed Shell Micelles (PEG2k only) | - | - | Blood: Prolonged circulation | [8] |
| Liver: Reduced accumulation | [8] | |||
| Spleen: Reduced accumulation | [8] | |||
| Tumor: Increased accumulation | [8] | |||
| Mixed Shell Micelles (PEG2k + PEG550) | - | - | Blood: Faster clearance | [8] |
| Liver: Increased accumulation | [8] | |||
| Spleen: Increased accumulation | [8] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of drug delivery systems utilizing PEG linkers.
Protocol 1: Site-Specific PEGylation of a Cysteine-Engineered Antibody Fragment
This protocol describes a method for the site-specific PEGylation of an antibody fragment with an engineered cysteine residue.[12]
Materials:
-
Cysteine-engineered antibody fragment (e.g., scFv) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Maleimide-activated PEG (e.g., mPEG-Mal) of desired molecular weight
-
Desalting columns (e.g., PD-10)
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Quenching solution (e.g., 1 M cysteine solution)
-
Purification system (e.g., FPLC) with a suitable column (e.g., size-exclusion or ion-exchange)
Procedure:
-
Antibody Fragment Reduction:
-
To the antibody fragment solution, add TCEP to a final concentration of 1 mM.
-
Incubate at room temperature for 1-2 hours to reduce the engineered cysteine residue.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
PEGylation Reaction:
-
Immediately after desalting, add the maleimide-activated PEG to the reduced antibody fragment solution. A molar excess of PEG (e.g., 5-10 fold) is typically used.
-
Incubate the reaction mixture at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups on the PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Conjugate:
-
Purify the PEGylated antibody fragment from unreacted PEG and antibody using a suitable chromatography technique.[13]
-
Size-Exclusion Chromatography (SEC): Separates based on hydrodynamic radius. The PEGylated conjugate will elute earlier than the unconjugated antibody.
-
Ion-Exchange Chromatography (IEX): The PEG chain can shield the charges on the protein surface, altering its elution profile compared to the unconjugated form.[5]
-
-
-
Characterization:
-
Confirm the successful PEGylation and purity of the conjugate using SDS-PAGE (which will show an increase in molecular weight) and SEC.
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA).
-
Protocol 2: Characterization of Drug-Loaded PEGylated Nanoparticles
This protocol outlines the characterization of drug-loaded PEGylated nanoparticles for size, zeta potential, and drug loading.[4]
Materials:
-
Lyophilized drug-loaded PEGylated nanoparticles
-
Distilled water or a suitable buffer (e.g., PBS, pH 7.4)
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
High-Performance Liquid Chromatography (HPLC) system
-
A suitable solvent to dissolve the nanoparticles and release the drug (e.g., a mixture of water and an organic solvent like acetonitrile)
-
Standard solutions of the drug for calibration curve
Procedure:
-
Particle Size and Zeta Potential Measurement:
-
Disperse the lyophilized nanoparticles in distilled water or buffer at a known concentration (e.g., 1% w/v).
-
Briefly sonicate the suspension to ensure proper dispersion.
-
Measure the hydrodynamic diameter (particle size) and zeta potential using a DLS instrument at 25°C.[14]
-
Perform measurements in triplicate.
-
-
Determination of Drug Loading and Encapsulation Efficiency:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles (e.g., 3 mg).
-
Dissolve the nanoparticles in a known volume of a suitable solvent to completely release the encapsulated drug.
-
Filter the solution to remove any insoluble material.
-
Quantify the amount of drug in the filtrate using an HPLC system equipped with a suitable column and detector.
-
Generate a calibration curve using standard solutions of the drug to determine the drug concentration in the sample.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100
-
-
Protocol 3: In Vitro Drug Release Assay using Dialysis
This protocol describes a common method for evaluating the in vitro release of a drug from a PEGylated delivery system.
Materials:
-
Drug-loaded PEGylated formulation (e.g., liposomes, nanoparticles)
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the delivery system.
-
Release buffer (e.g., PBS, pH 7.4, or a buffer mimicking the conditions of the target environment, like acetate (B1210297) buffer, pH 5.5, for endosomal release).
-
A temperature-controlled shaker or water bath.
-
An analytical method to quantify the drug concentration (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Preparation of the Dialysis Setup:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Pipette a known volume of the drug-loaded formulation into the dialysis bag and securely seal both ends.
-
-
Drug Release Study:
-
Place the dialysis bag into a known volume of pre-warmed release buffer in a suitable container (e.g., a beaker or flask).
-
Incubate the setup at a physiological temperature (e.g., 37°C) with continuous, gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Protocol 4: In Vivo Biodistribution Study in Mice
This protocol provides a general framework for assessing the biodistribution of a PEGylated drug delivery system in a murine model.
Materials:
-
The PEGylated drug delivery system, often labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent dye for detection.
-
Laboratory mice (e.g., Balb/c).
-
Anesthesia.
-
Surgical tools for dissection.
-
A suitable instrument for quantifying the label (e.g., gamma counter for radioactivity, fluorescence imager).
-
Saline or PBS for perfusion.
Procedure:
-
Administration of the Formulation:
-
Administer a known dose of the labeled PEGylated formulation to the mice via the desired route (e.g., intravenous tail vein injection).
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 4, 24, 96 hours), euthanize a cohort of mice.
-
Perform a cardiac perfusion with saline or PBS to remove blood from the organs.
-
Carefully dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, tumor).
-
-
Quantification of the Label:
-
Weigh each collected organ/tissue.
-
Measure the amount of the label (radioactivity or fluorescence) in each organ/tissue using the appropriate instrument.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
This data provides a quantitative measure of the biodistribution of the drug delivery system.
-
V. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of PEG linkers in drug delivery.
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.[13]
Caption: General workflow for the development and evaluation of a PEGylated drug delivery system.
References
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 9. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with Ald-Ph-amido-PEG11-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanocarriers for drug delivery.[1][2][3] PEGylation imparts a hydrophilic shield to the nanoparticle surface, which can reduce nonspecific protein adsorption (opsonization), minimize clearance by the reticulo-endothelial system (RES), and prolong systemic circulation time.[1][4] These "stealth" characteristics are crucial for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based drugs.[1]
Ald-Ph-amido-PEG11-NH-Boc is a heterobifunctional linker designed for the surface modification of nanoparticles. This linker features a terminal benzaldehyde (B42025) group for covalent attachment to amine-functionalized nanoparticles and a Boc-protected amine at the other end. The benzaldehyde group reacts with primary amines on the nanoparticle surface via reductive amination to form a stable secondary amine linkage.[1][5] The PEG11 spacer enhances water solubility and provides a flexible chain to extend the terminal functional group away from the nanoparticle surface. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a two-step functionalization strategy. After the initial PEGylation of the nanoparticle, the Boc group can be removed under mild acidic conditions to expose a primary amine, which can then be used for the conjugation of targeting ligands, drugs, or imaging agents.[][7] This linker is classified as a non-cleavable linker, ensuring a stable modification of the nanoparticle surface.[8][9]
Data Presentation: Representative Physicochemical Properties
The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound. The data presented here is representative and will vary depending on the specific nanoparticle core material, size, and surface chemistry.
| Parameter | Unmodified Nanoparticles (Amine-Functionalized) | PEGylated Nanoparticles (this compound) | Deprotected PEGylated Nanoparticles (Amine-Terminated) | Characterization Method |
| Hydrodynamic Diameter (nm) | 105.2 ± 3.1 | 125.8 ± 4.5 | 126.1 ± 4.7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.12 ± 0.03 | 0.13 ± 0.02 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +25.4 ± 1.8 | -5.2 ± 0.9 | +15.8 ± 1.5 | Laser Doppler Velocimetry |
| Surface Amine Groups (nmol/mg NP) | 81.1 | Not Applicable | 65.3 | Fluorescamine Assay |
| Morphology | Spherical, uniform | Spherical, uniform with visible corona | Spherical, uniform with visible corona | Transmission Electron Microscopy (TEM) |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol details the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface through reductive amination.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water)
-
Quenching Solution: 100 mM Glycine or Tris buffer
-
Washing Solution: Deionized water
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
PEGylation Reaction:
-
Prepare a fresh stock solution of this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the PEG linker to the estimated surface amine groups is recommended as a starting point.[1]
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to facilitate the formation of the intermediate Schiff base.[1]
-
-
Reduction:
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of approximately 10 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring to reduce the Schiff base to a stable secondary amine linkage.[10]
-
-
Quenching the Reaction:
-
Purification of PEGylated Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate to retain the nanoparticles.
-
Centrifuge according to the manufacturer's instructions to remove excess PEG linker, reducing agent, and quenching solution.
-
Wash the nanoparticles by resuspending them in deionized water and repeating the centrifugation step three times.
-
Resuspend the purified PEGylated nanoparticles in the desired buffer for storage or further use.
-
Protocol 2: Deprotection of Boc Group on PEGylated Nanoparticles
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or other suitable acidic solution.
-
Neutralization Buffer: Phosphate buffer (pH 7.4) or a dilute solution of a mild base (e.g., 0.1 M sodium bicarbonate).
-
Washing Solution: Deionized water.
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified Boc-protected PEGylated nanoparticles to remove water.
-
Resuspend the dried nanoparticles in the Deprotection Solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Neutralization and Purification:
-
Remove the Deprotection Solution by centrifugation and careful decantation.
-
Wash the nanoparticles with DCM to remove residual TFA.
-
Neutralize the deprotected nanoparticles by resuspending them in the Neutralization Buffer.
-
Purify the deprotected, amine-terminated nanoparticles using centrifugal filtration as described in Protocol 1, washing three times with deionized water.
-
Resuspend the final amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation reactions.
-
Visualization of Workflows and Structures
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Surface Modification of Metallic Nanoparticles for Targeting Drugs [mdpi.com]
- 5. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 7. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 8. xcessbio.com [xcessbio.com]
- 9. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 10. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aldehyde-Based Bioconjugation
Welcome to the technical support center for aldehyde-based bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of conjugating molecules to proteins and other biomolecules via aldehyde chemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during your aldehyde-based bioconjugation experiments.
Issue 1: Low or No Conjugation Yield
Question: I am observing a very low yield, or no formation of my desired bioconjugate. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. Here is a step-by-step guide to identify and resolve the problem:
-
Verification of Aldehyde Presence: The first crucial step is to confirm the successful introduction and availability of the aldehyde group on your protein.
-
Quantification: Use analytical methods like mass spectrometry (MS) to confirm the mass shift corresponding to the aldehyde tag installation or modification.[1][2] For genetically encoded tags like the FGE system, MS can quantify the efficiency of cysteine-to-formylglycine conversion.[1][3]
-
Derivatization: React the aldehyde-modified protein with a carbonyl-reactive probe, such as a hydrazide- or aminooxy-functionalized fluorescent dye, and analyze the labeling by SDS-PAGE and fluorescence imaging.[1][3]
-
-
Optimization of Reaction Conditions: The reaction parameters play a critical role in the efficiency of the conjugation.
-
pH: The optimal pH depends on the specific chemistry.
-
Reductive Amination: Imine formation is favored under mildly acidic conditions (pH 4-5). However, the subsequent reduction step is often performed at a slightly higher pH.[4] A common range for the overall reaction is pH 6-9.[5]
-
Oxime/Hydrazone Ligation: These reactions are typically most efficient at a pH of around 4.5, with poor reactivity often observed at neutral pH.[6] However, aniline (B41778) can be used as a catalyst to enhance reaction kinetics at neutral pH.[7][8]
-
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the aldehyde.[9][10] Suitable buffers include PBS, HEPES, or borate (B1201080) buffers.[11][12] Borate buffer has been shown to enhance coupling efficiency in some cases.[11]
-
Temperature and Time: Incubation at 37°C for 12 hours is a common starting point.[1][13] However, for sensitive proteins, reactions can be performed at 4°C, though this may require longer incubation times.[14] Optimization of both temperature and time may be necessary for your specific system.
-
Reagent Concentration: Ensure you are using an appropriate molar excess of the molecule to be conjugated. A 10- to 20-fold molar excess is a common starting point.[9]
-
-
Choice and Addition of Reducing Agent (for Reductive Amination):
-
Selective Reduction: Use a reducing agent that selectively reduces the imine intermediate without significantly reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is more reactive towards the protonated imine (iminium ion) than the aldehyde at mildly acidic pH.[4] Sodium triacetoxyborohydride (B8407120) (STAB) is another effective and mild reducing agent.[15]
-
Timing of Addition: For less selective reducing agents like sodium borohydride (B1222165) (NaBH₄), it is crucial to allow sufficient time for the imine to form before adding the reducing agent to prevent premature reduction of the aldehyde.[4][16]
-
-
Protein Stability and Folding: The accessibility of the aldehyde tag can be hindered if it is buried within the protein's three-dimensional structure.[10] Consider introducing the aldehyde tag at a more accessible location, such as the N- or C-terminus.
Issue 2: Poor Specificity and Side Reactions
Question: My bioconjugate appears heterogeneous, suggesting a lack of specificity or the occurrence of side reactions. How can I improve the selectivity of my conjugation?
Answer:
Achieving site-specific conjugation is a key advantage of aldehyde-based methods. If you are observing non-specific labeling or side products, consider the following:
-
Aldehyde Introduction Method:
-
Genetically Encoded Tags: The use of systems like the formylglycine-generating enzyme (FGE) provides a high degree of specificity, as the aldehyde is generated at a defined peptide sequence (e.g., LCTPSR).[3][14][17]
-
Periodate Oxidation: If you are generating aldehydes by oxidizing N-terminal serine/threonine residues with sodium periodate, ensure the reaction conditions are mild to avoid oxidation of other amino acid side chains.[7]
-
-
Reaction Chemistry:
-
Chemoselectivity: Aldehydes are highly chemoselective for reaction with hydrazides and aminooxy groups, even in complex biological mixtures.[1][14] This is a key advantage over other labeling strategies.
-
Reductive Amination Side Reactions: As mentioned previously, the primary side reaction in reductive amination is the reduction of the starting aldehyde. Using a selective reducing agent like NaBH₃CN can mitigate this.[4]
-
-
Purification: Ensure your protein is of high purity (>95%) before starting the conjugation reaction to avoid labeling of contaminating proteins.[10] After the reaction, use appropriate purification methods like size-exclusion chromatography or dialysis to remove unreacted labeling reagents.[9]
Issue 3: Instability of the Bioconjugate
Question: My bioconjugate seems to be degrading or losing its label over time. What could be causing this instability and how can I address it?
Answer:
The stability of the resulting linkage is critical for the application of the bioconjugate.
-
Linkage Type:
-
Schiff Base (Imine): The initial product of an aldehyde-amine reaction is a Schiff base, which is an imine. This bond is reversible and susceptible to hydrolysis, especially at acidic pH.[18][19]
-
Secondary Amine (from Reductive Amination): To create a stable linkage, the imine must be reduced to a secondary amine using a reducing agent. This covalent bond is highly stable.[20]
-
Oxime and Hydrazone: Oxime and hydrazone linkages, formed from the reaction of aldehydes with aminooxy and hydrazide groups respectively, are generally more stable than imine bonds.[7][21] Oxime bonds, in particular, exhibit greater hydrolytic stability.[6] However, hydrazone bonds can also be reduced to form an even more stable linkage.[22]
-
-
Storage Conditions: Store your purified bioconjugate in a suitable buffer at an appropriate pH and temperature (typically 4°C or frozen at -80°C for long-term storage) to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for aldehyde-based bioconjugation?
A1: The optimal pH is dependent on the specific reaction chemistry being employed. For reductive amination, the initial imine formation is favored at a mildly acidic pH of 4-5, while the overall reaction is often carried out between pH 6 and 9.[4][5] For oxime and hydrazone ligations, a pH of around 4.5 is often optimal, although the use of an aniline catalyst can enable efficient reactions at neutral pH.[6][7][8]
Q2: Which reducing agent should I use for reductive amination?
A2: Sodium cyanoborohydride (NaBH₃CN) is a widely used and effective choice as it selectively reduces the imine intermediate in the presence of the aldehyde, especially under mildly acidic conditions.[4][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent.[15] While sodium borohydride (NaBH₄) can be used, care must be taken to allow for imine formation before its addition to prevent unwanted reduction of the starting aldehyde.[4][23]
Q3: Can I perform aldehyde-based conjugation in a buffer containing Tris?
A3: No, it is not recommended. Buffers containing primary amines, such as Tris or glycine, will compete with the amine on your molecule of interest for reaction with the aldehyde on your protein, leading to significantly lower conjugation efficiency.[9][10] It is crucial to perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or borate buffer prior to starting the conjugation reaction.[10][12]
Q4: How can I confirm that my protein has been successfully modified with an aldehyde?
A4: Mass spectrometry (MS) is a powerful tool to confirm the mass change associated with the aldehyde modification.[1][2] For example, in the FGE system, you can analyze tryptic digests of your protein to quantify the conversion of the cysteine-containing tag to the formylglycine-containing tag.[1][3] Alternatively, you can use a fluorescent probe with a hydrazide or aminooxy group to specifically label the aldehyde-tagged protein and visualize it by in-gel fluorescence.[3]
Q5: My protein is sensitive to acidic conditions. How can I perform an oxime ligation?
A5: While traditional oxime ligations are most efficient at acidic pH, you can use an aniline catalyst to significantly accelerate the reaction rate at neutral pH (pH 7).[7][8] This allows for the efficient labeling of proteins that may be unstable under acidic conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your aldehyde-based bioconjugation reactions.
Table 1: Recommended Reaction Conditions for Different Aldehyde Chemistries
| Parameter | Reductive Amination | Oxime/Hydrazone Ligation (Uncatalyzed) | Oxime/Hydrazone Ligation (Aniline Catalyzed) |
| pH Range | 6.0 - 9.0[5] | 4.0 - 5.5[1][6] | 6.5 - 7.5[8] |
| Typical Temperature | 4°C - 37°C[11][14] | Room Temperature - 37°C | Room Temperature |
| Typical Duration | 2 - 24 hours[1][9] | 1 - 12 hours[13][24] | < 1 hour[8] |
| Common Buffers | PBS, Borate, HEPES[11][12] | Acetate, Phosphate[12] | Phosphate[8] |
| Catalyst | None | None | Aniline (e.g., 100 mM)[8] |
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Features |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines over aldehydes at acidic pH; stable in aqueous solutions.[4][15][23] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reducing agent; sensitive to water.[15][23] |
| Sodium Borohydride | NaBH₄ | Can reduce both aldehydes and imines; must be added after imine formation.[4][15][16] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Buffer Exchange: Ensure your aldehyde-modified protein is in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Reaction Setup:
-
To your protein solution, add the amine-containing molecule to be conjugated. A 10- to 50-fold molar excess is a typical starting point.
-
Gently mix and allow the Schiff base to form by incubating for 1-2 hours at room temperature.
-
-
Reduction:
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.
-
Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.[9]
-
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9]
-
Quenching: Quench any unreacted aldehyde groups and reducing agent by adding a quenching buffer (e.g., 100 mM Tris buffer, pH 7.5) and incubating for 30 minutes.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.[9]
Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH
-
Buffer Exchange: Transfer your aldehyde-modified protein into a neutral pH buffer (e.g., 100 mM sodium phosphate, pH 7.0).[8]
-
Reagent Preparation:
-
Prepare a stock solution of the aminooxy-functionalized molecule in a compatible solvent (e.g., water or DMSO).
-
Prepare a stock solution of aniline in the reaction buffer (e.g., 200 mM).[8]
-
-
Reaction Setup:
-
In a reaction tube, combine the protein solution, the aminooxy-reagent (typically a 5- to 20-fold molar excess), and the aniline stock solution to a final aniline concentration of 100 mM.[8]
-
-
Incubation: Incubate the reaction at room temperature. The reaction is often complete within 30-60 minutes.[8] Monitor progress by LC-MS if possible.
-
Purification: Purify the resulting bioconjugate using standard methods such as size-exclusion chromatography to remove the aniline catalyst and excess labeling reagent.[8]
Visualizations
Caption: Workflow for Reductive Amination Bioconjugation.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 6. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 18. youtube.com [youtube.com]
- 19. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 22. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 24. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Ald-Ph-amido-PEG11-NH-Boc low conjugation yield causes
Welcome to the technical support center for Ald-Ph-amido-PEG11-NH-Boc. This guide provides detailed troubleshooting for common issues encountered during conjugation experiments, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a non-cleavable linker molecule commonly used in bioconjugation, particularly for the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] It features two primary functional groups:
-
An aldehyde group (Ald-Ph) on a phenyl ring, which reacts with primary amines, hydrazides, or aminooxy groups on biomolecules (like proteins, antibodies, or peptides) to form a stable covalent bond.
-
A Boc-protected amine (NH-Boc) at the terminus of a long polyethylene (B3416737) glycol (PEG) chain. The Boc group is an acid-labile protecting group that, once removed, reveals a primary amine for further modification or conjugation.[3]
The 11-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]
Q2: I am experiencing a very low conjugation yield. What are the most common causes?
Low conjugation yield with this linker typically stems from issues in one of the two key stages of the reductive amination process:
-
Inefficient Imine Formation: The initial reaction between the linker's aldehyde and the target molecule's amine is a reversible, equilibrium-driven process.[5] Factors like incorrect pH, steric hindrance, or reagent quality can prevent the efficient formation of the intermediate imine (Schiff base).
-
Incomplete Reduction: The newly formed C=N bond of the imine is unstable and must be reduced to a stable C-N single bond.[6] Problems with the reducing agent (e.g., degradation, incorrect choice, or insufficient amount) are a frequent cause of low yields and may leave unreacted, hydrolytically unstable imine in the final product.[7]
Troubleshooting Guide: Low Conjugation Yield
Problem Area 1: Inefficient Imine (Schiff Base) Formation
Q: What is the optimal pH for imine formation and why is it so critical? A: The formation of an imine is an acid-catalyzed reaction that is highly pH-dependent. The optimal pH is typically between 4.5 and 6.0.[8][9]
-
Too High pH (> 7): There isn't enough acid to catalyze the dehydration step (removal of a water molecule), slowing down the reaction.[8][9]
-
Too Low pH (< 4): The primary amine on your target molecule becomes protonated to its non-nucleophilic ammonium (B1175870) salt (R-NH3+), preventing it from attacking the aldehyde carbonyl.[8][9] Careful control of the reaction buffer is essential for maximizing imine formation.
Q: Could the structure of my target protein/peptide be inhibiting the reaction? A: Yes. Steric hindrance around the target amine (e.g., a lysine (B10760008) residue buried within the protein's tertiary structure) can significantly reduce its accessibility and reactivity with the linker's aldehyde group. Ensure the target amine is sufficiently exposed to the solvent.
Q: How can I confirm my reagents are active? A: The aldehyde group on the linker can oxidize to a non-reactive carboxylic acid over time if stored improperly. Similarly, amines can be susceptible to oxidation.[10] It is crucial to use high-purity reagents. If degradation is suspected, use a fresh batch of the linker and ensure the purity of your target molecule. The linker should be stored dry, dark, and at -20°C for long-term stability.[1]
Problem Area 2: Incomplete Reduction of the Imine
Q: Which reducing agent is best for this reaction? A: The choice of reducing agent is critical. It must be strong enough to reduce the imine but mild enough to not reduce the starting aldehyde.[10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is a mild and selective reducing agent that works well under the slightly acidic conditions required for imine formation and can preferentially reduce the imine in the presence of aldehydes.[5][11]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice that is stable in acidic solutions and selectively reduces the protonated iminium ion.[5][6][11] However, it can release toxic cyanide byproducts, requiring careful handling and workup.[5]
-
Sodium Borohydride (NaBH₄): This is a stronger, less selective reducing agent. It can reduce the starting aldehyde, leading to lower yields of the desired conjugate.[11] If used, it should be added after allowing sufficient time for the imine to form.[11]
Q: My reaction is incomplete, and I still detect the imine intermediate. What should I do? A: This indicates a problem with the reduction step.[7]
-
Check Reducing Agent Activity: Borohydride reagents can degrade with exposure to moisture. Use a fresh, unopened vial or test the activity of your current stock on a simple ketone as a control.[12]
-
Increase Molar Excess: Try increasing the molar excess of the reducing agent (e.g., from 1.5 to 2.5 equivalents relative to the linker).
-
Extend Reaction Time: Allow the reduction to proceed for a longer period (e.g., overnight) at a controlled temperature (room temperature or 4°C).
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Reductive Amination
| Parameter | Recommended Value | Notes |
| pH | 4.5 - 6.0 | Critical for imine formation. Use a non-amine-containing buffer (e.g., MES, HEPES). |
| Molar Ratio (Linker:Molecule) | 5 - 20 equivalents | Highly dependent on the number of available amines on the target molecule. |
| Molar Ratio (Reducing Agent:Linker) | 1.5 - 2.5 equivalents | A slight excess ensures complete reduction. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize side reactions. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by a suitable method (e.g., LC-MS, SDS-PAGE). |
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Highly selective for imines/iminiums; stable in many organic solvents.[5] | Can be slower than other reagents. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines at optimal pH; stable in acidic media.[5][11] | Releases toxic HCN/NaCN during workup.[5] |
| Sodium Borohydride | NaBH₄ | Inexpensive and powerful. | Can reduce the starting aldehyde; hydrolyzes at low pH.[6][11] |
Experimental Protocols
Protocol: General Procedure for Conjugation via Reductive Amination
This protocol provides a general starting point. Optimization for your specific molecule is highly recommended.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM MES or HEPES) and adjust the pH to 5.5.
-
Dissolve your amine-containing molecule (e.g., antibody) in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Freshly prepare a stock solution of the reducing agent (e.g., STAB) in the reaction buffer or a compatible solvent.
-
-
Conjugation Reaction:
-
To the solution of your molecule, add the desired molar excess of the this compound stock solution.
-
Allow the imine formation reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Add the reducing agent stock solution to the reaction mixture portion-wise.[10]
-
-
Reaction Monitoring and Quenching:
-
Let the reaction proceed for 2-24 hours at room temperature or 4°C. Monitor progress using an appropriate analytical technique (e.g., LC-MS to observe mass shift).
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine (B1666218) buffer) to consume any unreacted linker.
-
-
Purification:
-
Remove the unreacted linker and byproducts from the final conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Visualizations
Caption: Experimental workflow for conjugation using reductive amination.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Chemical pathway of reductive amination conjugation.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Ald-Ph-amido-C2-PEG3-NH-Boc [myskinrecipes.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Stability issues of Ald-Ph-amido-PEG11-NH-Boc in solution
Technical Support Center: Ald-Ph-amido-PEG11-NH-Boc
Disclaimer: this compound is a specialized, likely custom-synthesized molecule. As such, direct stability data is not publicly available. The following guidance is based on the established chemical principles of its constituent functional groups: an aromatic aldehyde (Ald-Ph), an amide bond, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this linker in solution is influenced by several factors, primarily related to its functional groups:
-
pH: The Boc (tert-butyloxycarbonyl) group is highly sensitive to acidic conditions and will be cleaved. The aromatic aldehyde is more stable at a neutral to slightly acidic pH.
-
Oxidizing Agents: The PEG chain and the aldehyde group are susceptible to oxidation.[1][2][3] This can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing reagents.
-
Temperature: Higher temperatures can accelerate degradation pathways, including oxidation of the PEG chain and hydrolysis of the amide bond under strong acidic or basic conditions.[4]
-
Light: Aromatic aldehydes can be light-sensitive, potentially leading to degradation or side reactions upon prolonged exposure.[5]
Q2: My bioconjugation yield is low. Could the this compound linker be degrading?
A2: Yes, low conjugation efficiency is a common indicator of linker degradation.[6] The most likely cause is the loss of the reactive aldehyde group. This can happen through oxidation, where the aldehyde is converted to a non-reactive carboxylic acid.[5] It is crucial to use fresh or properly stored linker and to prepare solutions immediately before use.[6]
Q3: What are the recommended storage conditions for stock solutions of this linker?
A3: To ensure maximum stability, stock solutions should be prepared in a fresh, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][7] These stock solutions should be stored at -20°C or -80°C for long-term stability.[8][9] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture inside.[7]
Q4: At what pH is the Boc protecting group unstable?
A4: The Boc group is labile under acidic conditions.[10][11] Significant cleavage can occur at a pH below 5, with rapid removal in the presence of strong acids like trifluoroacetic acid (TFA).[11][12] Therefore, it is critical to maintain a neutral or slightly basic pH if the Boc group needs to remain intact during your experimental workflow.
Q5: Are there any buffer components I should avoid when working with this linker?
A5: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane). The primary amine in the buffer can react with the aldehyde group of the linker, forming a Schiff base.[13] This side reaction will consume your linker, reducing the efficiency of your desired conjugation. Non-reactive buffers like phosphate (B84403), HEPES, or MOPS are recommended.[13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Inactive Aldehyde: The aldehyde group may have oxidized to a carboxylic acid due to improper storage or handling.[6] 2. Suboptimal pH: The pH of the reaction buffer may not be ideal for Schiff base formation (typically pH 6.5-8.0).[6] 3. Reactive Buffer: Use of a primary amine-containing buffer (e.g., Tris) is depleting the aldehyde.[13] | 1. Use a fresh vial of the linker or one that has been stored properly. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6] 2. Perform a buffer screen to find the optimal pH for your specific protein or molecule. 3. Switch to a non-amine-containing buffer such as phosphate or HEPES.[13] |
| Unexpected Molecular Weight in Mass Spectrometry (Loss of 100 Da) | Boc Group Cleavage: The molecule was exposed to acidic conditions (pH < 5), leading to the removal of the Boc protecting group (molecular weight ≈ 100 g/mol ).[10] | Ensure all buffers and solutions used are at a neutral or basic pH. If acidic conditions are necessary for other steps, perform them after the Boc group is intentionally removed or is no longer needed. |
| Precipitation of Protein During Conjugation | 1. High Concentration of Organic Solvent: The volume of the linker stock solution (in DMSO/DMF) added to the aqueous protein solution is too high. 2. Protein Instability: The protein is not stable at the pH required for the conjugation reaction. | 1. Keep the volume of the organic stock solution to a minimum, ideally less than 10% of the total reaction volume. 2. Conduct a pH stability study for your protein to ensure it remains soluble and folded at the reaction pH.[6] |
| Heterogeneous Conjugation Products | Multiple Reactive Sites: If conjugating to a protein, the aldehyde can react with multiple lysine (B10760008) residues and the N-terminus, leading to a mixture of products.[14] | To achieve more site-specific conjugation, consider strategies like lowering the molar excess of the linker, reducing the reaction time, or genetically engineering a specific reactive site on the protein.[6] |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation via Reductive Amination
This protocol describes the conjugation of the aldehyde group to a primary amine on a target molecule (e.g., a protein).
-
Preparation of Reagents:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10-50 mM) of the linker in anhydrous DMSO or DMF.
-
Prepare your target molecule (e.g., protein) in a non-amine-containing buffer (e.g., 100 mM phosphate buffer, pH 7.2).
-
Prepare a stock solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a suitable buffer (e.g., 100 mM NaOH).[6]
-
-
Conjugation Reaction:
-
Add the linker stock solution to the target molecule solution to achieve the desired molar excess (a 10 to 50-fold excess is a common starting point).[6]
-
Gently mix and incubate at room temperature (20-25°C) for 30-60 minutes to allow for the formation of the initial Schiff base.[6]
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM.[6]
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Analytical Method to Assess Linker Integrity via HPLC
High-Performance Liquid Chromatography (HPLC) can be used to check for the degradation of the linker, particularly the oxidation of the aldehyde to a carboxylic acid.
-
System: A reverse-phase HPLC (RP-HPLC) system with a C18 column and a UV detector is suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used as a starting point.
-
Detection: Monitor the elution profile at a wavelength where the benzaldehyde (B42025) group absorbs (e.g., ~254 nm).
-
Analysis: Prepare a sample of the linker solution and inject it into the HPLC system. The appearance of a new, more polar peak (eluting earlier than the parent aldehyde) may indicate the formation of the corresponding carboxylic acid, signaling degradation. Mass spectrometry can be used in conjunction with HPLC (LC-MS) to confirm the identity of the peaks.[15][][17]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low bioconjugation yield.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. par.nsf.gov [par.nsf.gov]
- 3. The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Mitigate Aggregation in Antibody-Drug Conjugate (ADC) Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of aggregation in Antibody-Drug Conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a multifaceted issue stemming from the inherent complexity of these molecules. The primary drivers can be categorized as follows:
-
Physicochemical Properties of ADC Components:
-
Antibody: The choice of monoclonal antibody (mAb), including its format (e.g., full-length, fragment), can influence its propensity to aggregate.[1] Smaller antibody fragments generally exhibit a reduced risk of aggregation.[1]
-
Payload: Highly hydrophobic payloads, such as certain auristatins and maytansinoids, are a major contributor to aggregation.[1][2] These hydrophobic moieties can expose or create patches on the antibody surface that promote self-association to minimize contact with the aqueous environment.[2]
-
Linker: The linker connecting the antibody and payload also plays a crucial role. Hydrophobic linkers can exacerbate aggregation, while hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can significantly mitigate it.[1]
-
-
Conjugation Conditions:
-
Process Parameters: The conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents, can induce stress on the antibody, leading to unfolding and subsequent aggregation.[2] Reactions are often optimized for conjugation chemistry rather than antibody stability.[2]
-
Drug-to-Antibody Ratio (DAR): Higher DARs, especially with hydrophobic payloads, generally correlate with an increased tendency for aggregation.[1]
-
-
Storage and Handling:
-
Formulation: Suboptimal buffer conditions, such as pH near the antibody's isoelectric point (pI) or inappropriate ionic strength, can reduce ADC solubility and promote aggregation.[2]
-
Environmental Stress: Exposure to thermal stress (heat or freeze-thaw cycles), mechanical stress (agitation or shear forces during pumping), and light can all contribute to ADC degradation and aggregation.[1]
-
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the safety, efficacy, and manufacturability of the therapeutic:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered pharmacokinetics and biodistribution, leading to faster clearance from circulation and reduced delivery of the cytotoxic payload to the target tumor cells.
-
Increased Immunogenicity: Aggregates can be recognized by the immune system as foreign, potentially leading to the development of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect and cause adverse immune reactions.
-
Off-Target Toxicity: Aggregated ADCs can be taken up non-specifically by cells of the reticuloendothelial system (RES) through Fc-gamma receptor (FcγR) mediated pathways, leading to toxicity in healthy tissues.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and purification, as well as reduced shelf-life of the final drug product.[1][2]
Q3: How can ADC aggregation be prevented or minimized?
A3: A multi-pronged approach is necessary to control ADC aggregation throughout the development process:
-
Component Selection and Engineering:
-
Antibody Engineering: Modifying the antibody sequence to increase its intrinsic stability can reduce its propensity to aggregate.
-
Hydrophilic Linkers and Payloads: Utilizing hydrophilic linkers (e.g., PEG-containing) and developing more water-soluble payloads can significantly reduce the overall hydrophobicity of the ADC and minimize aggregation.[1]
-
-
Process Optimization:
-
Optimized Conjugation Conditions: Carefully controlling pH, temperature, and co-solvent concentration during conjugation is critical.
-
Novel Conjugation Technologies: Techniques like "Lock-Release," where the antibody is immobilized on a solid support during conjugation, can physically prevent aggregation by keeping the ADC molecules separated.[2]
-
-
Formulation Development:
-
Buffer Optimization: Selecting a buffer with an appropriate pH and ionic strength is crucial for maintaining ADC stability.
-
Use of Excipients: The addition of stabilizing excipients, such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbates), can help prevent aggregation.[3]
-
Troubleshooting Guides
This section provides a structured approach to troubleshooting aggregation issues encountered during ADC development.
Issue 1: Aggregation Observed Immediately After Conjugation
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Linker/Payload | - Evaluate the use of a more hydrophilic linker (e.g., with a PEG spacer).- If possible, consider a more hydrophilic payload analog. |
| High Drug-to-Antibody Ratio (DAR) | - Optimize the conjugation reaction to achieve a lower, more controlled DAR.- Purify different DAR species and assess their individual aggregation propensity. |
| Suboptimal Conjugation Buffer | - Ensure the buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI).- Screen different buffer systems (e.g., phosphate, histidine, citrate) for optimal stability. |
| High Concentration of Organic Co-solvent | - Minimize the concentration of the organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker-payload.- Add the linker-payload solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations. |
| High Reaction Temperature | - Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration to minimize thermal stress on the antibody. |
Issue 2: Aggregation Increases During Purification
| Potential Cause | Troubleshooting Steps |
| Harsh Elution Conditions in Chromatography | - For affinity chromatography, screen for milder elution buffers (e.g., higher pH or using arginine-based eluents).- In ion-exchange chromatography, optimize the salt gradient to avoid sharp changes that can induce aggregation. |
| High Protein Concentration During Ultrafiltration/Diafiltration | - Reduce the target protein concentration during concentration steps.- Optimize the tangential flow filtration (TFF) parameters (e.g., shear rate) to minimize mechanical stress. |
| Inappropriate Buffer for Purified ADC | - Exchange the purified ADC into a pre-optimized formulation buffer containing stabilizing excipients immediately after purification. |
Issue 3: Aggregation Occurs During Storage
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation | - Screen a panel of stabilizing excipients, including sugars, amino acids, and surfactants, to identify the optimal combination for long-term stability.- Conduct a pH screening study to determine the pH of maximum stability for the ADC. |
| Freeze-Thaw Instability | - Minimize the number of freeze-thaw cycles.- Include cryoprotectants (e.g., sucrose, trehalose) in the formulation. |
| Temperature Fluctuations | - Ensure strict temperature control during storage and shipping. |
| Light Exposure | - Protect the ADC from light by using amber vials or storing it in the dark. |
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing ADC aggregation.
Table 1: Effect of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | % Aggregation (by SEC) | Reference |
| Hydrophobic (e.g., SMCC) | Maytansinoid | ~3.5 | Can be significant | [3] |
| Hydrophilic (Sulfonate-containing) | Maytansinoid | Higher DAR achievable | Reduced aggregation | [3] |
| Hydrophilic (PEG-containing) | Maytansinoid | Higher DAR achievable | Reduced aggregation | [3] |
| Val-Cit | MMAE | High DAR can lead to aggregation | >10% with high DAR | [4] |
| Val-Ala | MMAE | Up to 7.4 | <10% | [4] |
Table 2: Impact of pH and Thermal Stress on Antibody Aggregation
| Antibody Subclass | pH Condition for Minimal Aggregation | Susceptibility to Stress | Reference |
| IgG1 | 5.0 - 5.5 | More susceptible to fragmentation | [5] |
| IgG2 | 5.0 - 5.5 | Generally stable | [5] |
| IgG4 | 5.0 - 5.5 | More susceptible to aggregation | [5] |
Table 3: Effect of Formulation Excipients on ADC Stability (Illustrative)
| Excipient | Concentration | Effect on Aggregation |
| Sucrose | 5-10% (w/v) | Reduces aggregation by promoting the native protein structure. |
| Arginine | 50-250 mM | Suppresses aggregation by inhibiting protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.1% (w/v) | Prevents surface-induced aggregation at air-water interfaces. |
Experimental Protocols
Protocol 1: General Procedure for ADC Synthesis via NHS-Ester Conjugation
This protocol outlines a general method for conjugating a drug-linker containing an N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Drug-linker-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Drug-Linker-NHS Ester Preparation:
-
Immediately before use, dissolve the drug-linker-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved drug-linker-NHS ester to the antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF.
-
Buffer exchange the purified ADC into the final formulation buffer.
-
-
Characterization:
-
Determine the DAR and percentage of aggregation using appropriate analytical methods (e.g., HIC-HPLC, RP-HPLC, and SEC-HPLC).
-
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol describes the use of SEC-MALS to determine the absolute molar mass of ADC monomers and aggregates.
Materials and Equipment:
-
HPLC system with a UV detector and an autosampler
-
Multi-angle light scattering (MALS) detector
-
Refractive index (RI) detector
-
Size-exclusion chromatography (SEC) column suitable for monoclonal antibodies
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
ADC sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for the UV, MALS, and RI detectors.
-
-
Sample Preparation:
-
Filter the ADC sample through a 0.1 or 0.22 µm filter to remove any large particulates.
-
Dilute the sample in the mobile phase to a concentration suitable for the detectors.
-
-
Data Acquisition:
-
Inject the prepared ADC sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors as the sample elutes.
-
-
Data Analysis:
-
Use the appropriate software (e.g., ASTRA) to analyze the data.
-
Determine the molar mass of each eluting peak corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species based on the peak area from the UV or RI chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for ADC aggregation at different development stages.
Caption: Simplified signaling pathway of Fc-gamma receptor activation by ADC aggregates.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TFA-Mediated Boc Deprotection
Welcome to the technical support center for TFA-mediated Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. The deprotection mechanism involves the protonation of the carbamate (B1207046) by a strong acid like TFA. This leads to the cleavage of the C-O bond, forming a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and decomposes into the free amine and carbon dioxide.[1][2][3] The generated tert-butyl cation is a reactive electrophile and, if not quenched, can lead to side reactions.[3][4][5]
Q2: What are the most common side reactions observed during TFA-mediated Boc deprotection?
A2: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[4][5] Amino acids with electron-rich side chains are particularly susceptible. Other common side reactions include incomplete deprotection, aspartimide formation, and oxidation of sensitive residues.[4][6]
Q3: Which amino acid residues are most susceptible to tert-butylation?
A3: Amino acid residues with nucleophilic side chains are prone to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and can be readily tert-butylated.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[4][7]
-
Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[4][8]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[4]
Q4: How can I prevent tert-butylation side reactions?
A4: The most effective way to prevent tert-butylation is by using "scavengers" in the cleavage cocktail.[4][5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the cation.[4]
Q5: What are common scavengers and when should they be used?
A5: The choice of scavenger depends on the amino acids present in your peptide or the functional groups on your molecule. A cocktail of scavengers is often employed for peptides containing multiple sensitive residues.[5]
| Scavenger | Target Residues/Side Reactions | Typical Concentration | Reference |
| Triisopropylsilane (B1312306) (TIPS) or Triethylsilane (TES) | Tryptophan, Methionine | 2.5% - 5% | [5][9] |
| Thioanisole | Methionine | 5% | [5][10] |
| 1,2-Ethanedithiol (B43112) (EDT) | Tryptophan | 2.5% | [5][10] |
| Water | General carbocation scavenger | 2.5% - 5% | [5] |
| Phenol | General scavenger, particularly for Tyr | 5% | [10] |
Q6: I'm observing incomplete deprotection. What are the possible causes and solutions?
A6: Incomplete deprotection can result from several factors:
-
Insufficient acid strength or concentration: Some substrates may require stronger acidic conditions or longer reaction times.[5]
-
Steric hindrance: A sterically hindered Boc-protected amine may be less accessible to the acid.[5][11]
-
Poor solubility: If the starting material is not fully dissolved, the deprotection will be inefficient.[5][11]
Solutions include increasing the reaction time, elevating the temperature cautiously, or choosing a solvent system that ensures complete dissolution of the substrate.[5] Monitoring the reaction by TLC or LC-MS is crucial.[11]
Q7: What is aspartimide formation and how can it be minimized?
A7: Aspartimide formation is a side reaction that occurs in peptide synthesis, particularly with Asp-Gly, Asp-Asn, or Asp-Arg sequences. The side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen.[6] This can lead to a mixture of α- and β-peptides and racemization.[6] To minimize this, one can use a bulkier side-chain protecting group on the aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, or use dipeptide building blocks where the backbone amide is protected.[6]
Q8: How can I prevent the oxidation of sensitive residues like Tryptophan and Methionine?
A8: Oxidation of Trp and Met can occur during the acidic cleavage step.[7][12] The use of scavengers with reducing properties, such as dithiothreitol (B142953) (DTT) or 1,4-butanedithiol (B72698) (BDT), can help minimize oxidation.[8] Additionally, performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can reduce exposure to oxygen.[12] For methionine, including reagents like TMSCl and PPh3 in the cleavage cocktail has been shown to be effective in eradicating oxidation.[7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during TFA-mediated Boc deprotection.
Problem 1: Low yield of the deprotected product.
-
Possible Cause 1: Incomplete Reaction.
-
Diagnosis: TLC or LC-MS analysis shows a significant amount of starting material remaining.[1]
-
Solution:
-
Increase the reaction time and continue to monitor the progress.[5]
-
If time is not a factor, consider increasing the concentration of TFA.
-
Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may increase side reactions if scavengers are not used.[4]
-
Ensure the substrate is fully dissolved in the reaction solvent.[5][11]
-
-
-
Possible Cause 2: Side Product Formation.
-
Diagnosis: HPLC or LC-MS analysis shows multiple unexpected peaks. A peak with an additional mass of +56 Da is a strong indicator of tert-butylation.[5]
-
Solution: Repeat the deprotection with an appropriate scavenger cocktail based on the susceptible residues in your molecule (see scavenger table above).[5]
-
-
Possible Cause 3: Product Loss During Work-up.
Problem 2: Observation of unexpected peaks in HPLC/LC-MS.
-
Possible Cause 1: Tert-butylation.
-
Possible Cause 2: Aspartimide Formation.
-
Possible Cause 3: Oxidation.
-
Diagnosis: Presence of byproducts with a mass increase of +16 (sulfoxide) or +32 (sulfone) for Met-containing peptides, or +16, +32 for Trp-containing peptides.[7][13]
-
Solution: Use reducing scavengers like DTT and perform the reaction under an inert atmosphere.[8] For methionine oxidation, a cleavage cocktail containing TMSCl and PPh3 can be effective.[7]
-
Experimental Protocols
Standard Protocol for TFA-Mediated Boc Deprotection
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (B109758) (DCM).
-
Deprotection Cocktail: Prepare a cleavage cocktail consisting of TFA and appropriate scavengers. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).
-
Reaction: Add the cleavage cocktail to the substrate solution at room temperature. A typical ratio is 1:1 to 1:4 substrate solution to cleavage cocktail.
-
Monitoring: Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.[4]
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) or DCM several times.[3]
-
The crude product, often the TFA salt, can be precipitated by adding cold diethyl ether.[3]
-
Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[3]
-
Protocol for Deprotection with Scavengers for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues like Trp, Met, Cys, or Tyr.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail tailored to the peptide sequence. For example, "Reagent K" consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[10]
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[4]
-
Work-up:
-
Filter the resin and wash it with a small volume of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[4]
-
Visualizations
Mechanism of TFA-Mediated Boc Deprotection
Caption: General mechanism of TFA-mediated Boc deprotection and competing side reactions.
Troubleshooting Workflow for Boc Deprotection
Caption: A logical workflow for troubleshooting common issues in Boc deprotection.
Aspartimide Formation Pathway
Caption: The mechanism of aspartimide formation during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Monitoring Boc deprotection progress with LC-MS or TLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of tert-butyloxycarbonyl (Boc) deprotection reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring Boc deprotection?
The two most common and effective methods for monitoring the progress of a Boc deprotection reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] TLC is a quick, qualitative method, while LC-MS provides more detailed quantitative and structural information.
Q2: How do I choose between TLC and LC-MS for monitoring my reaction?
The choice depends on the information you need and the resources available.
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Speed | Fast, results in minutes.[3] | Slower, requires sample preparation and run time. |
| Cost | Low cost.[3][4] | High initial and operational costs.[4] |
| Information | Qualitative or semi-quantitative.[4] Shows the disappearance of starting material and appearance of the product. | Quantitative and qualitative. Provides accurate quantification, molecular weight confirmation of product, and identification of byproducts.[4][5] |
| Sensitivity | Lower sensitivity.[4] | High sensitivity, can detect trace impurities.[4] |
| Resolution | Lower resolution.[4] | High resolution, can separate complex mixtures.[4] |
Q3: What are the typical reagents used for Boc deprotection?
Boc deprotection is most commonly achieved under acidic conditions.[1][6] Common reagents include:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[6][7][8]
-
Hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or methanol.[1][6]
-
Thermal methods can also be used for acid-sensitive substrates.[1][9]
Q4: Why is it important to use scavengers during Boc deprotection?
During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is formed.[10][11] This cation can cause side reactions by alkylating nucleophilic residues in the substrate, such as tryptophan or methionine.[10][11] Scavengers, like triisopropylsilane (B1312306) (TIS) or water, are added to the reaction mixture to trap these cations and prevent unwanted side product formation.[10][12]
Troubleshooting Guides
Troubleshooting Incomplete Boc Deprotection
Issue: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the expected reaction time.[13]
| Possible Cause | Recommended Solution |
| Insufficient Acid | Some substrates may have basic functional groups that consume the acid. Increase the equivalents of acid used.[2] |
| Poor Reagent Quality | TFA is hygroscopic; the presence of water can decrease its effectiveness. Use fresh, high-quality reagents.[2] |
| Inadequate Reaction Time or Temperature | Some substrates, especially those with steric hindrance, may require longer reaction times or gentle heating.[2][14][15] Monitor the reaction over a longer period. |
| Steric Hindrance | A sterically hindered Boc group can be more difficult to remove. Consider using stronger acidic conditions or a different deprotection method.[2][15] |
| Peptide Aggregation | In solid-phase peptide synthesis, some sequences can aggregate, hindering reagent access. Use structure-breaking solvents or additives.[12] |
Troubleshooting Unexpected Side Products
Issue: LC-MS analysis shows the presence of unexpected masses in the reaction mixture.
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. Add scavengers like triisopropylsilane (TIS), water, or phenol (B47542) to the reaction mixture.[10][11][12] |
| Degradation of Acid-Sensitive Groups | The harsh acidic conditions can degrade other sensitive functional groups in the molecule.[13] Consider using milder deprotection conditions, such as a lower concentration of acid or a different acid altogether.[16] Thermal deprotection is also an option for some substrates.[1] |
| Oxidation | For sensitive residues like methionine, oxidation can occur. Include reducing agents or specific scavengers like thioanisole (B89551) in the cleavage cocktail.[15] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
This protocol outlines the general steps for monitoring a Boc deprotection reaction using TLC.
-
Sample Preparation: At various time points during the reaction (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture. If the reaction mixture is highly acidic, it may be necessary to perform a mini-workup by quenching the aliquot with a base before spotting on the TLC plate.[17]
-
TLC Plate Spotting: Using a capillary tube, spot the initial reaction mixture (starting material), the reaction aliquots, and a co-spot (starting material and reaction mixture spotted on the same lane) on a silica (B1680970) gel TLC plate.[4][18]
-
Elution: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product.
-
Visualization:
-
UV Light: If the compounds are UV active, visualize the spots under a UV lamp (254 nm).[19]
-
Staining: Stain the plate to visualize the spots. Ninhydrin (B49086) is a highly effective stain for this purpose as it reacts with the newly formed primary or secondary amine of the deprotected product to give a distinct color (typically purple or blue).[2][18][20][21][22][23] Boc-protected amines will also visualize with ninhydrin upon heating, as the Boc group can be thermally cleaved.[20][23]
-
-
Analysis: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: Monitoring Boc Deprotection by LC-MS
This protocol provides a general workflow for monitoring a Boc deprotection reaction using LC-MS.
-
Sample Preparation: At different time points, take a small aliquot from the reaction mixture.[15] Quench the reaction in the aliquot, for example, by diluting it in the mobile phase, which may contain a neutralizing agent.[14] The sample should be diluted to an appropriate concentration (e.g., less than 0.2 mg/mL) to avoid detector saturation and ion suppression.[24]
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system. A reverse-phase C18 column is commonly used for the analysis of small organic molecules and peptides.[14] The mobile phase typically consists of a mixture of water and acetonitrile (B52724) with an additive like formic acid or TFA.
-
Data Interpretation: Monitor the reaction by observing the chromatogram and the mass spectrum.
-
Chromatogram: Look for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[14]
-
Mass Spectrum: Confirm the identity of the product by its molecular weight. The mass spectrum of the product peak should show the expected mass-to-charge ratio (m/z) for the deprotected compound. Also, look for the presence of any side products.[15]
-
Visualizations
Caption: Experimental workflow for monitoring Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. advion.com [advion.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. mcours.net [mcours.net]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. VanVeller Lab Resources [group.chem.iastate.edu]
- 19. pcliv.ac.uk [pcliv.ac.uk]
- 20. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 21. TLC stains [reachdevices.com]
- 22. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 23. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 24. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic Drug-Linker Complexes
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and resolving solubility challenges encountered with hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in our hydrophobic drug-linker complexes?
A1: Poor solubility and aggregation of drug-linker complexes, especially ADCs, are multifactorial issues primarily driven by the hydrophobicity of the cytotoxic payload.[1] Several key factors contribute to this:
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic drug molecules per antibody enhances the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[2][3] It is estimated that a DAR value above 4 can significantly diminish solubility.[4]
-
Hydrophobic Patches: The conjugation of hydrophobic payloads can create "hydrophobic patches" on the antibody surface, which promote intermolecular interactions and lead to the formation of aggregates.[1]
-
Linker Chemistry: The chemical structure of the linker plays a crucial role. Hydrophobic linkers can exacerbate the insolubility of the payload.[]
-
Unfavorable Formulation Conditions: Suboptimal pH, inappropriate ionic strength, and the presence of organic co-solvents used during conjugation can destabilize the antibody and promote aggregation.[1][6]
-
Antibody-Specific Properties: The inherent properties of the monoclonal antibody (mAb) itself, including its isoelectric point and surface charge distribution, can influence the solubility of the final conjugate.[2]
Q2: What are the consequences of aggregation for our experimental results?
A2: ADC aggregation can have significant detrimental effects on both in vitro and in vivo experiments:
-
Reduced Therapeutic Efficacy: Aggregates may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, leading to reduced efficacy.
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response, potentially leading to adverse effects and neutralization of the therapeutic.[7]
-
Physical Instability: Aggregation can cause the formation of visible particles and precipitation, which compromises the stability, shelf-life, and manufacturability of the product.
-
Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity and undesirable side effects.[2]
Q3: What are the main strategies to improve the solubility of our hydrophobic drug-linker complex?
A3: A multi-pronged approach is often necessary to overcome solubility challenges. Key strategies include:
-
Incorporation of Hydrophilic Linkers: Utilizing linkers containing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), sulfonates, or charged groups, is a primary strategy to counteract the hydrophobicity of the payload.[8][9][10]
-
Payload Modification: Structural modification of the payload to introduce hydrophilic groups can improve its intrinsic solubility.[]
-
Site-Specific Conjugation: Modern conjugation techniques that allow for precise placement of the drug-linker on the antibody can lead to more homogeneous products with improved solubility profiles.
-
Formulation Optimization: The use of specific excipients, such as polysorbates, sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine), can help stabilize the ADC and prevent aggregation.[4][6][11][12]
-
Process Optimization: Careful control of conjugation reaction conditions, such as pH, temperature, and buffer composition, is crucial.[1][6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to the solubility of hydrophobic drug-linker complexes.
Issue 1: Observation of Precipitation or Cloudiness During or After Conjugation
This is a common indicator of poor solubility and aggregation. The following workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Poor Recovery or Abnormal Peak Shapes in Chromatography
Unexpected results in Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can be indicative of solubility problems.
Caption: Troubleshooting guide for chromatography problems.
Quantitative Data on Solubility Enhancement
The choice of a hydrophilic linker can significantly improve the solubility and reduce the aggregation of ADCs.
Table 1: Impact of Linker Hydrophilicity on ADC Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Reference |
| Hydrophobic (e.g., SMCC) | 4 | > 20% | Maintained | [8] |
| Hydrophilic (PEG-based) | 8 | < 5% | Maintained or Improved | [8] |
This table summarizes general findings; specific results will vary based on the antibody, payload, and specific linker used.
Table 2: Examples of Solubility Enhancement with Hydrophilic Moieties
| Hydrophobic Drug | Hydrophilic Moiety | Fold Increase in Solubility | Reference |
| SN-38 | Multi-arm PEG | 400 to 1000-fold | [13] |
| SN-38 | Poly(2-ethyl 2-oxazoline)-poly(L-glutamic acid) block copolymer | >10,000-fold | [13] |
| Paclitaxel | Humic Acid Complex | >600-fold | [13] |
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying high molecular weight species (aggregates) in an ADC sample.
Objective: To separate and quantify monomers, dimers, and larger aggregates based on their hydrodynamic radius.[14][15]
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[15]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 6.8. For more hydrophobic ADCs, the addition of an organic modifier like acetonitrile (B52724) may be necessary to prevent secondary interactions with the column.[16][17]
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. This may require flushing with 2-3 column volumes.[18]
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Run the separation under isocratic conditions.
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the aggregate, monomer, and any fragments. Larger molecules (aggregates) will elute first.[18][19]
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Objective: To separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker molecules.[20][21][22]
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh Butyl-NPR)[23]
-
HPLC or UHPLC system with a UV detector
-
Buffer A (High Salt): e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of isopropanol (B130326) or acetonitrile)[22]
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with 100% Buffer A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Buffer A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Chromatographic Run:
-
After injection, the ADC will bind to the column.
-
Apply a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 20-30 minutes) to elute the bound species.
-
Species with lower drug loading (less hydrophobic) will elute earlier than those with higher drug loading.[21]
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Peaks will correspond to ADCs with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4, etc.).
-
Integrate the peak area for each species (An, where n is the drug load).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (An* x n) / Σ An
-
Caption: Experimental workflows for SEC and HIC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 4. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. thesolubilitycompany.com [thesolubilitycompany.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 19. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide Featuring Ald-Ph-amido-PEG11-NH-Boc
For researchers, scientists, and drug development professionals, the rational design of linker chemistry is a cornerstone of creating effective therapeutic conjugates. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) has distinguished itself as a critical component for modulating the physicochemical and pharmacological properties of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of Ald-Ph-amido-PEG11-NH-Boc with other PEG linkers of varying lengths, supported by experimental data to inform the selection of optimal linker strategies.
The inclusion of a PEG spacer in a linker can profoundly influence a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. Hydrophobic payloads, for instance, can lead to aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers mitigates these challenges, enabling higher drug-to-antibody ratios (DARs) without compromising the biophysical characteristics of the conjugate.[1] However, the length of the PEG chain is a critical parameter that necessitates careful optimization, as it presents a trade-off between enhanced in vivo properties and potential impacts on in vitro potency.
Comparative Analysis of PEG Linker Lengths
The selection of an appropriate PEG linker length is a balancing act between improving pharmacokinetic profiles and maintaining robust biological activity. The following tables summarize quantitative data from various studies to highlight the impact of PEG chain length on key performance indicators of ADCs.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[2]
This data demonstrates a clear trend where increasing the PEG linker length leads to a reduction in the systemic clearance of the ADC, with a plateau observed around PEG8.[2] A PEG11 linker, such as in this compound, would be expected to exhibit a similarly low clearance rate, contributing to a longer circulation half-life and increased exposure of the conjugate.
Table 2: Influence of PEG Linker Length on Half-Life and In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Linker | Half-Life Extension (fold increase vs. no PEG) | In Vitro Cytotoxicity (fold reduction vs. no PEG) |
| No PEG | 1.0 | 1.0 |
| 4 kDa PEG | 2.5 | 4.5 |
| 10 kDa PEG | 11.2 | 22.0 |
Data adapted from a study on miniaturized affibody-based drug conjugates.[3]
This study highlights the trade-off associated with longer PEG chains. While significantly extending the half-life, longer PEG linkers can also lead to a decrease in in vitro cytotoxicity.[3] This effect is likely due to steric hindrance at the target site. A mid-length linker like PEG11 is positioned to offer a balance, providing a substantial improvement in pharmacokinetics without the more pronounced reduction in potency that may be observed with very long PEG chains.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and reproduction of findings. Below are representative protocols for key experiments cited in the comparison of ADCs with varying PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups necessary for conjugation.[1]
-
Drug-Linker Preparation: The PEGylated linker-payload, for instance, this compound functionalized with a cytotoxic agent, is synthesized separately. The linker is equipped with a reactive group, such as a maleimide, for covalent attachment to the antibody.[1]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a stable thioether bond.[1]
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove any unconjugated drug-linker and aggregated species.
-
Characterization: The drug-to-antibody ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The purity and extent of aggregation are assessed by SEC, and in vitro antigen binding is evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines that express the target antigen are cultured in appropriate media.[5]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Treatment: The cells are treated with serial dilutions of the ADCs containing different PEG linker lengths. Control wells with untreated cells and cells treated with a non-targeting ADC are also included.[7]
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADCs to exert their cytotoxic effects.[7]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.[5]
Pharmacokinetic (PK) Study in Mice
-
Animal Model: Tumor-bearing mice (e.g., xenograft models) are typically used.[8]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a specified dose.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.[1]
-
Sample Processing: Plasma is isolated from the collected blood samples by centrifugation.[8]
-
Quantification: The concentration of the ADC in the plasma is quantified using a validated ELISA that detects the antibody component of the conjugate.[8] Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are then calculated.
Visualizing the Impact of PEG Linkers
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Conclusion
The length of the PEG linker is a critical design parameter in the development of antibody-drug conjugates and other bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may be advantageous for ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for conjugates with hydrophobic payloads.[1] A mid-length linker such as the PEG11 moiety in this compound is strategically positioned to provide an optimal balance between improved pharmacokinetics and retained in vitro potency. The optimal PEG linker length is ultimately context-dependent, influenced by the specific antibody, payload, and target. Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new bioconjugate to rationally design safer and more effective therapeutics.[1]
References
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[1][2] An inconsistent DAR can lead to variability in potency and potential toxicity. Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the development and manufacturing processes of ADCs.
This guide provides an objective comparison of the most common analytical techniques for determining DAR, supported by experimental data. Detailed methodologies for key experiments are also provided to assist researchers in selecting and implementing the most appropriate methods for their specific needs.
Comparison of Key Analytical Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.[1] The four primary methods—Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—are compared below.
Quantitative Performance Characteristics
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Information Provided | Average DAR only | Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4)[3] | Average DAR and distribution of drug-loaded light and heavy chains[4] | Average DAR, distribution of drug-loaded species, and mass confirmation of each species[5] |
| Typical Accuracy | Good (within ±0.1 of expected value for some methods)[6] | High | High | Very High |
| Typical Precision (%RSD) | <2%[6] | <0.3%[7] | Variable, dependent on sample and method | High |
| Resolution | Not applicable | High for different DAR species | High for light and heavy chains and their drug-loaded forms | Very High, can resolve different glycoforms for each DAR species[5] |
| Sample Throughput | High | Medium | Medium | Low to Medium |
| Instrumentation Cost | Low | Medium | Medium | High |
| Expertise Required | Low | Medium | Medium | High |
Experimental Protocols
A detailed understanding of the experimental protocol for each technique is crucial for successful implementation and data interpretation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their distinct extinction coefficients.[2]
Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker at two different wavelengths (e.g., 280 nm and the absorbance maximum of the drug, λmax).[2]
-
Sample Preparation: Prepare the ADC sample in a suitable, non-interfering buffer (e.g., PBS).
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm (A280) and the λmax of the drug (Aλmax) using a UV-Vis spectrophotometer with quartz cuvettes.[]
-
Calculation: Use a system of equations based on the Beer-Lambert law to solve for the concentrations of the antibody and the drug. The average DAR is then calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[9]
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, each additional drug molecule increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values.[3] This method is particularly well-suited for cysteine-linked ADCs.[10]
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in the initial mobile phase (Mobile Phase A).
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Gradient: A linear gradient from high salt to low salt concentration is used to elute the ADC species. A typical gradient is from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. The weighted average DAR is calculated based on the relative peak area of each species.[9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their polarity. For DAR analysis of ADCs, the antibody is typically reduced to separate the light and heavy chains. The addition of a hydrophobic drug to these chains increases their retention time on the RP column.[4]
Protocol:
-
Sample Preparation (Reduction): Reduce the ADC sample by incubating with a reducing agent such as dithiothreitol (B142953) (DTT) or TCEP at 37°C for 15-30 minutes to separate the light and heavy chains.
-
HPLC System: An HPLC or UHPLC system with a UV detector and a reversed-phase column suitable for proteins (e.g., PLRP-S).
-
Mobile Phases:
-
Gradient: A gradient from low to high organic solvent concentration is used to elute the light and heavy chains and their drug-loaded forms.
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the relative peak areas and the number of drugs conjugated to each chain.[11]
Mass Spectrometry (MS)
MS directly measures the mass-to-charge ratio of the intact ADC or its subunits. The mass difference between the unconjugated antibody and the drug-conjugated species allows for the direct determination of the number of conjugated drugs and their distribution.[5]
Protocol:
-
Sample Preparation: Depending on the approach, the ADC sample may be analyzed intact, or it may be deglycosylated using an enzyme like PNGase F and/or reduced to separate the light and heavy chains.[12]
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate liquid chromatography system (e.g., SEC-MS for native analysis or RP-HPLC for subunit analysis).
-
LC Separation (Optional but Recommended):
-
Native SEC-MS: Use a size-exclusion column with a volatile, non-denaturing mobile phase like ammonium acetate (B1210297) to separate aggregates and exchange the buffer before MS analysis.
-
RP-HPLC-MS: Use a reversed-phase column and a gradient of water/acetonitrile with an acid modifier like formic acid for subunit analysis.
-
-
Mass Spectrometry Analysis: Acquire mass spectra of the eluting species.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species. The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum, and the weighted average DAR is calculated.[5]
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for the key analytical techniques.
Caption: Workflow for DAR determination using UV-Vis Spectroscopy.
Caption: Workflow for DAR determination using HIC-HPLC.
Caption: Workflow for DAR determination using RP-HPLC.
Caption: Workflow for DAR determination using Mass Spectrometry.
Conclusion
The selection of an appropriate analytical method for DAR determination is a critical decision in the development of antibody-drug conjugates. While UV-Vis spectroscopy offers a rapid and simple estimation of the average DAR, it lacks the detail required for comprehensive characterization.[1] HIC-HPLC is considered the gold standard for analyzing the distribution of DAR species in cysteine-linked ADCs.[13] RP-HPLC provides an orthogonal approach, particularly for analyzing the drug load on individual antibody subunits. Mass spectrometry offers the highest level of detail, providing mass confirmation for each DAR species and the ability to characterize other sources of heterogeneity.[14] For a thorough and accurate characterization of ADCs, a combination of these orthogonal methods is often recommended.[1]
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. adcreview.com [adcreview.com]
- 7. agilent.com [agilent.com]
- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. rapidnovor.com [rapidnovor.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to In Vitro Stability Assays for Non-Cleavable ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical factor influencing its therapeutic index, directly impacting both efficacy and safety.[1] Non-cleavable linkers are designed to offer high stability in systemic circulation, with the release of the cytotoxic payload occurring after internalization into the target cell and degradation of the antibody backbone in the lysosome.[2][3] This guide provides a comparative overview of common in vitro assays used to evaluate the stability of non-cleavable ADC linkers, complete with experimental data and detailed protocols.
Comparative Stability of Non-Cleavable Linkers
The choice of a non-cleavable linker significantly affects the stability and overall performance of an ADC. While traditional maleimide-based linkers, such as SMCC, have been widely used, concerns about their suboptimal stability have led to the development of next-generation alternatives.[4][5] These newer linkers aim to minimize premature drug release, a crucial factor for reducing off-target toxicity.[1][4]
Table 1: Comparison of In Vitro Stability for Different Non-Cleavable Linker Chemistries
| Linker Type | Common Chemistry | Key Stability Feature | In Vitro Stability Profile | Reference |
| Thioether (Conventional) | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Formed by reaction of maleimide (B117702) with a thiol. | Prone to a retro-Michael reaction, leading to payload loss in circulation.[5] | [6] |
| Thioether (Next-Generation) | N-aryl maleimides, Diiodomaleimides | Modified maleimide structures that create a more stable thioether bond. | Exhibit significantly improved stability and reduced payload shedding compared to conventional maleimides.[4][7] | |
| Amide | Transglutaminase-mediated conjugation | Enzymatic conjugation forms a stable amide bond. | Generally demonstrates high stability in plasma with minimal degradation of the linker itself.[8][9] | [8][9] |
Key In Vitro Stability Assays
Two primary in vitro assays are fundamental for assessing the stability of non-cleavable ADCs: plasma stability assays and lysosomal stability assays.
This assay evaluates the stability of the ADC in plasma to predict its behavior in systemic circulation. The primary goal is to quantify the amount of intact ADC and detect any premature release of the payload over time.[10]
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for a typical in vitro plasma stability assay.
Quantitative Data from Plasma Stability Studies
The stability of ADCs in plasma can vary significantly depending on the linker and the species of plasma used.
Table 2: Representative Plasma Stability Data for Non-Cleavable ADCs
| ADC Linker | Plasma Source | Incubation Time | % Intact ADC / Payload Release | Analysis Method | Reference |
| Maleimide-based | Human | 7 days | Prone to payload loss via retro-Michael reaction.[5] | LC-MS | [5] |
| Maleamic methyl ester-based | Albumin Solution | 14 days | ~3.8% payload shedding. | HIC | [7] |
| Amino-PEG6-MMAD | Mouse | 4.5 days | Linker remained stable, but payload degradation was observed.[8][9] | HIC, Mass Spectrometry | [8][9] |
| mc-MMAF | Mouse, Rat, Cyno, Human | 6 days | 0.02-0.03% of total MMAF released. | LC-MS | [10] |
Detailed Experimental Protocol: Plasma Stability Assay
-
Preparation of ADC and Plasma:
-
Dilute the ADC stock solution to a final concentration of 1 mg/mL in the appropriate buffer (e.g., PBS, pH 7.4).
-
Thaw frozen plasma (e.g., human, mouse, rat) from a single-use aliquot at 37°C.[11] Centrifuge the plasma to remove any cryoprecipitates.
-
-
Incubation:
-
Add the ADC to the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the mixture in a temperature-controlled environment at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Sample Analysis for Intact ADC:
-
For each time point, purify the ADC from the plasma matrix using affinity chromatography (e.g., Protein A or G beads).
-
Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC)-HPLC to determine the Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss.
-
Alternatively, use Liquid Chromatography-Mass Spectrometry (LC-MS) for a more detailed analysis of the ADC species present.[12]
-
-
Sample Analysis for Free Payload:
-
To quantify the released payload, precipitate the proteins from the plasma samples using an organic solvent like acetonitrile.[1]
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the free payload.[10]
-
This assay assesses the stability of the linker and the release of the payload in a simulated lysosomal environment. For non-cleavable ADCs, the antibody is expected to be degraded by lysosomal proteases, releasing the payload still attached to a single amino acid.[3][13]
Conceptual Diagram of ADC Processing in Lysosomes
Caption: Fate of a non-cleavable ADC within the lysosome.
Detailed Experimental Protocol: Lysosomal Stability Assay
-
Preparation of Lysosomal Fractions:
-
Incubation:
-
Incubate the ADC with the purified lysosomal fraction at 37°C in an acidic buffer (e.g., 0.2 M sodium acetate, pH 5.0) to mimic the lysosomal environment.[14]
-
Collect samples at different time points.
-
-
Analysis:
Conclusion
In vitro stability assays are indispensable tools in the development of non-cleavable ADCs. Plasma stability assays are crucial for predicting premature payload release and potential off-target toxicity, while lysosomal stability assays confirm the intended mechanism of action upon cellular internalization.[] The data generated from these comparative studies enable researchers to select linker chemistries with optimal stability profiles, thereby enhancing the therapeutic window of the ADC.[4][18] Next-generation non-cleavable linkers generally demonstrate superior stability over conventional maleimide-based linkers, highlighting the importance of linker design in creating safer and more effective ADCs.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. researchgate.net [researchgate.net]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Navigating the Spacer: A Comparative Guide to the Impact of PEG Linker Length on PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the most utilized linkers are those based on polyethylene (B3416737) glycol (PEG), prized for their hydrophilicity and tunable length. This guide provides a comprehensive comparison of how PEG linker length influences PROTAC performance, supported by experimental data, detailed protocols, and visual workflows to aid in the optimization of next-generation protein degraders.
The linker in a PROTAC is not a mere passive tether; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the cornerstone of successful protein degradation.[1][2] The length of the PEG linker directly impacts the geometry and stability of this complex, ultimately dictating the efficacy of the PROTAC as measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[1][3]
The Balancing Act: Optimal Linker Length is Target-Dependent
An extensive body of research has demonstrated that there is no universal optimal PEG linker length. Instead, the ideal length is contingent upon the specific target protein and the recruited E3 ligase.[][5] A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex.[2][5] Conversely, an excessively long linker may lead to an unstable and unproductive complex, failing to bring the target protein and E3 ligase into the required proximity for efficient ubiquitination.[6]
This principle is highlighted in various studies. For instance, in the development of PROTACs targeting the estrogen receptor alpha (ERα), a 16-atom PEG linker demonstrated significantly greater degradation potency compared to a 12-atom linker, despite both having similar binding affinities for ERα.[5][7][8] In another example targeting TANK-binding kinase 1 (TBK1) with VHL-recruiting PROTACs, no degradation was observed with linkers shorter than 12 atoms, whereas those with linkers between 12 and 29 atoms showed robust, submicromolar degradation.[5][9] Interestingly, for a series of BRD4-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase, those with intermediate linker lengths (1-2 PEG units) were less potent than those with shorter (0 PEG units) or longer (4-5 PEG units) linkers, underscoring the non-linear relationship between linker length and efficacy.[9]
Quantitative Comparison of PEG Linker Length on PROTAC Efficacy
To provide a clearer picture of this critical relationship, the following table summarizes quantitative data from various studies on the impact of PEG linker length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Composition/Length (atoms) | DC50 | Dmax | Reference(s) |
| ERα | VHL | 12-atom PEG | Less Potent | - | [5][7] |
| ERα | VHL | 16-atom PEG | More Potent | - | [5][7] |
| TBK1 | VHL | < 12 atoms | No Activity | - | [5][9] |
| TBK1 | VHL | 21-atom | 3 nM | 96% | [3][9] |
| TBK1 | VHL | 29-atom | 292 nM | 76% | [9] |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | - | [9] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | - | [9] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | - | [9] |
| CRBN | CRBN (homo-PROTAC) | 8-atom PEG | Optimal | - | [5] |
| BTK | CRBN | NC-1 (PEG-based) | 2.2 nM | 97% | [10] |
Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
1. Cell Culture and Treatment:
-
Seed cells expressing the target protein in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.[3]
Ternary Complex Formation Assay (TR-FRET)
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[11]
1. Reagent Preparation:
-
Prepare an assay buffer containing the purified target protein and the E3 ligase complex.
-
Prepare serial dilutions of the PROTAC compound.
-
Prepare donor (e.g., europium-labeled) and acceptor (e.g., APC-labeled) antibodies that specifically recognize the target protein and a component of the E3 ligase complex, respectively.
2. Assay Procedure:
-
In a microplate, add the PROTAC dilutions to the protein mixture and incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies to the wells and incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
3. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex.[11]
Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[11]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
3. Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein. A smear or ladder of high molecular weight bands indicates ubiquitination.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs, with a profound impact on their degradation efficiency. The optimal linker length is not a one-size-fits-all parameter but must be empirically determined for each target protein and E3 ligase combination. A systematic approach to varying the PEG linker length, coupled with robust quantitative assays such as Western blotting and TR-FRET, is essential for the rational design and optimization of potent and selective protein degraders. This guide provides a framework for researchers to navigate the complexities of linker design and accelerate the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Guide to Hydrophobic Interaction Chromatography (HIC) for the Validation of Ald-Ph-amido-PEG11-NH-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hydrophobic Interaction Chromatography (HIC) as a primary method for validating antibody-drug conjugates (ADCs) functionalized with the Ald-Ph-amido-PEG11-NH-Boc linker. It offers a comparative analysis with alternative analytical techniques and includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.
Introduction to this compound and the Importance of HIC Validation
The this compound linker is a non-cleavable polyethylene (B3416737) glycol (PEG) linker crucial in the synthesis of ADCs. The PEG component enhances the solubility and stability of the ADC, while the terminal aldehyde and Boc-protected amine groups allow for specific conjugation chemistries. Validating the successful conjugation and characterizing the resulting ADC population is critical for ensuring its efficacy and safety.
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique that separates molecules based on their hydrophobicity.[1][2][3] It is particularly well-suited for the analysis of ADCs, as the conjugation of a hydrophobic drug payload to a monoclonal antibody (mAb) increases the overall hydrophobicity of the molecule. This allows HIC to effectively separate unconjugated mAb from ADCs with varying drug-to-antibody ratios (DAR).[1][4][5] HIC is a non-denaturing technique, meaning it preserves the native structure of the ADC during analysis.[6][7]
Principle of HIC for ADC Analysis
HIC separates biomolecules based on the interactions between their surface hydrophobic groups and a weakly hydrophobic stationary phase. The process is modulated by a high salt concentration in the mobile phase, which promotes the interaction. A decreasing salt gradient is then used to elute the bound molecules, with more hydrophobic species eluting at lower salt concentrations. In the context of an ADC conjugated with this compound, the addition of the linker and the cytotoxic drug increases the molecule's hydrophobicity, leading to stronger retention on the HIC column compared to the unconjugated antibody. This allows for the resolution of different DAR species.
Comparative Analysis of Validation Methods
While HIC is a primary method for DAR determination, a comprehensive validation strategy often employs orthogonal techniques to provide a complete picture of the ADC's characteristics.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Reverse Phase HPLC (RP-HPLC) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size) | Net Surface Charge | Hydrophobicity (under denaturing conditions) |
| Primary Application for ADCs | DAR determination, homogeneity | Aggregate and fragment analysis | Charge variant analysis | DAR determination (reduced ADC), purity |
| Denaturing Conditions | No | No | No | Yes |
| Mobile Phase | High salt buffers | Isocratic physiological buffers | pH and salt gradients | Organic solvents and acids |
| Resolution of DAR Species | High | Low to None | Can be limited by drug conjugation | High (for reduced light and heavy chains) |
HIC Validation of this compound Conjugate: Expected Outcome
The HIC chromatogram of a successfully synthesized ADC using the this compound linker would typically show a series of peaks corresponding to the unconjugated antibody and the different DAR species (e.g., DAR2, DAR4, DAR6, DAR8). The retention time increases with the number of conjugated drug molecules due to the increased hydrophobicity.
Illustrative HIC Data for ADC with this compound Linker:
| Peak | Identification | Retention Time (min) | Peak Area (%) |
| 1 | Unconjugated mAb | 8.5 | 10.2 |
| 2 | DAR 2 | 12.1 | 35.8 |
| 3 | DAR 4 | 15.3 | 45.5 |
| 4 | DAR 6 | 18.2 | 7.1 |
| 5 | DAR 8 | 20.5 | 1.4 |
| Calculated Average DAR | 3.2 |
Comparison with Alternative Linkers
The hydrophobicity of the linker itself can influence the HIC profile. Shorter or more hydrophilic linkers might result in less separation between DAR species compared to the longer, more hydrophobic this compound linker.
Illustrative HIC Data for ADC with a Shorter PEG Linker (e.g., PEG4):
| Peak | Identification | Retention Time (min) | Peak Area (%) |
| 1 | Unconjugated mAb | 9.1 | 12.5 |
| 2 | DAR 2 | 11.5 | 38.1 |
| 3 | DAR 4 | 13.8 | 42.3 |
| 4 | DAR 6 | 15.9 | 6.2 |
| 5 | DAR 8 | 17.8 | 0.9 |
| Calculated Average DAR | 3.0 |
Experimental Protocols
HIC Protocol for this compound Conjugate Validation
Materials:
-
HIC Column: Butyl or Phenyl-based column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
ADC Sample: this compound conjugated ADC at 1 mg/mL
Procedure:
-
System Preparation: Equilibrate the HPLC system and the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 0.5 mg/mL) using Mobile Phase A.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the column eluate at 280 nm.
-
Data Analysis: Integrate the peak areas of the resulting chromatogram to determine the relative abundance of each DAR species and calculate the average DAR.
Alternative Chromatographic Protocols
-
Objective: To determine the extent of aggregation and fragmentation.
-
Column: SEC column with an appropriate pore size (e.g., 300 Å).
-
Mobile Phase: Isocratic elution with a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.
-
Objective: To analyze charge variants of the ADC.
-
Column: A weak or strong cation exchange column.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Elution: A linear gradient from 0% to 50% Mobile Phase B over 40 minutes.
-
Detection: UV at 280 nm.
-
Analysis: Assess the charge heterogeneity profile. The conjugation of a drug can alter the surface charge, and IEX can separate species based on these differences.[8]
-
Objective: To determine the DAR of the reduced ADC.
-
Sample Preparation: Reduce the ADC with a reducing agent like DTT to separate the light and heavy chains.
-
Column: C4 or C8 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Elution: A gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: Quantify the peak areas of the unconjugated and conjugated light and heavy chains to calculate the average DAR.[1][5]
Conclusion
HIC is an indispensable tool for the validation of ADCs conjugated with the this compound linker, providing crucial information on drug-to-antibody ratio and product homogeneity under non-denaturing conditions. For a comprehensive characterization, it is recommended to employ orthogonal methods such as SEC for aggregation analysis, IEX for charge variant assessment, and RP-HPLC for an alternative DAR determination method on the reduced conjugate. This multi-faceted analytical approach ensures a thorough understanding of the critical quality attributes of the ADC, which is essential for its successful development and clinical application.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical nature dictates the stability, pharmacokinetics, efficacy, and toxicity profile of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for therapeutic outcomes. This guide provides an objective in vivo comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform rational ADC development.
At a Glance: Key In Vivo Differences
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Susceptible to cleavage by specific triggers in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione).[1][2] | Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[2][3] |
| Payload Form | Typically releases the unmodified, potent payload. | Releases the payload with the linker and an amino acid residue attached.[4] |
| Plasma Stability | Generally lower, with a potential for premature payload release in systemic circulation.[5] | Generally higher, leading to a more stable ADC in circulation and potentially a longer half-life.[3][5] |
| "Bystander Effect" | High potential, as the released, often membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[2][5] | Low to negligible, as the released payload-linker-amino acid complex is often charged and less membrane-permeable.[5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[5] | Primarily effective against antigen-positive cells. |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect. | Generally lower potential due to higher stability and a limited bystander effect.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies comparing ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons in the same model are ideal but not always available in published literature.
Table 1: Comparative In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | 10 mg/kg, every 7 days x 3 | High, with some complete tumor regressions reported in similar models. | [3] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | NCI-N87 Gastric Cancer | 5 mg/kg, single dose | Significant tumor regression. | [6] |
| Anti-HER2-AJICAP-MMAE | Cleavable | NCI-N87 Gastric Cancer | 2.5 mg/kg, single dose | Comparable efficacy to stochastic cysteine-based ADCs. | [6] |
Note: Direct comparative studies with identical antibodies, payloads, and experimental conditions are limited. The data presented is a synthesis from multiple sources to illustrate general trends.
Table 2: Comparative Pharmacokinetics (PK) in Rodent Models
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Citation |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [7] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [7] |
| Total Antibody (from T-DM1) | Non-cleavable (SMCC) | Data suggests high stability with gradual loss of conjugated payload over time. | Lower compared to released payload. | [2][4] |
Table 3: Comparative In Vivo Toxicity
A meta-analysis of clinical trial data for commercially available ADCs revealed significant differences in the toxicity profiles of cleavable and non-cleavable linkers.
| Adverse Events (AEs) | Cleavable Linkers (7 ADCs, N=1,082) | Non-Cleavable Linkers (2 ADCs, N=1,335) | Weighted Risk Difference (95% CI) |
| Grade ≥3 AEs | 47% | 34% | -12.9% (-17.1% to -8.8%) |
| Grade ≥3 Neutropenia | Higher incidence | Lower incidence | -9.1% (-12% to -6.2%) |
| Grade ≥3 Anemia | Higher incidence | Lower incidence | -1.7% (-3.3% to -0.1%) |
Data summarized from a meta-analysis of 12 phase II/III clinical trials.[7]
Signaling Pathways and Mechanisms of Action
A common payload for both cleavable and non-cleavable linkers is Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent.[8] The mechanism of action for MMAE, once released intracellularly, involves the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Mechanism of action for an ADC with a tubulin-inhibiting payload.
Experimental Protocols
A robust in vivo comparative study is essential to determine the optimal linker strategy for a given ADC. Below is a detailed methodology for a head-to-head comparison in a xenograft mouse model.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of the ADCs in a living organism.
-
Cell Line Selection: Choose a human cancer cell line that expresses the target antigen at a relevant level (e.g., NCI-N87 for HER2-positive gastric cancer).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously implant a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=6-10 mice per group).[7]
-
Group 1: Vehicle Control (e.g., saline or formulation buffer)
-
Group 2: Naked Monoclonal Antibody
-
Group 3: ADC with Cleavable Linker
-
Group 4: ADC with Non-Cleavable Linker
-
-
ADC Administration: Administer the ADCs and control agents, typically via intravenous (IV) injection, at specified doses and schedules (e.g., a single dose or multiple doses over time).[7]
-
Monitoring: Measure tumor volume and the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.[7]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
In Vivo Toxicity Assessment
This protocol outlines the evaluation of the safety profile of the ADCs.
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats or the same mouse strain as the efficacy study).
-
Dosing: Administer single or multiple doses of the ADCs at, and above, the anticipated therapeutic dose.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at various time points (e.g., baseline and end of study) for complete blood counts and serum chemistry analysis to assess effects on hematological parameters and organ function (e.g., liver and kidney).
-
Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any tissue-level toxicities.
Pharmacokinetic (PK) Analysis
This protocol is for determining the in vivo stability and exposure of the different ADC components.
-
Animal Model: Typically conducted in rats or mice.
-
ADC Administration: Administer a single IV dose of each ADC.
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week, 2 weeks).
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalytical Methods: Use validated bioanalytical methods to quantify the different ADC analytes in the plasma samples:[9][10]
-
Total Antibody: Typically measured using a ligand-binding assay (LBA), such as an ELISA.
-
Intact ADC (Antibody-Conjugated Drug): Can be measured by LBA using an anti-payload antibody for capture or by hybrid methods like immuno-capture followed by liquid chromatography-mass spectrometry (LC-MS).
-
Free Payload: Measured using a sensitive method like LC-MS/MS after protein precipitation from the plasma.
-
-
Data Analysis: Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte to compare the in vivo stability and exposure of the cleavable and non-cleavable linker ADCs.
Logical Relationships in ADC Design and Evaluation
The selection and in vivo validation of an ADC linker is an iterative process involving careful consideration of multiple factors.
Iterative workflow for ADC design and in vivo validation.
Conclusion
The decision between a cleavable and non-cleavable linker is a critical juncture in ADC development, with no single answer being universally optimal. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors. However, this often comes at the cost of lower plasma stability and a higher risk of off-target toxicity.[5] Conversely, non-cleavable linkers generally provide superior stability and a more favorable safety profile, but their efficacy is largely restricted to antigen-positive cells.[3]
A comprehensive preclinical in vivo evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision. By carefully assessing the efficacy, toxicity, and pharmacokinetic profiles of ADCs with different linker technologies, researchers can select the most promising candidate with the highest therapeutic potential for clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to PEGylated Linkers in Bioconjugation: Spotlight on Ald-Ph-amido-PEG11-NH-Boc Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is paramount in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their ability to impart favorable physicochemical properties.
This guide provides a comparative analysis of discrete PEG linkers, with a conceptual focus on structures analogous to Ald-Ph-amido-PEG11-NH-Boc, a non-cleavable linker featuring a terminal aldehyde for conjugation, a stable amide bond, a hydrophilic 11-unit PEG spacer, and a Boc-protected amine. While direct case studies for this specific linker are not extensively published, this guide leverages data from studies on similar PEGylated linkers to inform rational design and comparison.
The Impact of PEG Linker Length on ADC Performance
The length of the PEG chain in an ADC linker is a critical determinant of its in vivo behavior. The hydrophilicity of PEG can help mitigate aggregation issues associated with hydrophobic drug payloads.[1]
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Length | Key Observation | Impact on ADC Performance | Reference |
| PEG8 vs. Shorter PEGs | A threshold PEG length of 8 units was identified beyond which plasma clearance was not significantly impacted. | Slower clearance, leading to a wider therapeutic window. | [2] |
| 4 kDa vs. 10 kDa | Longer PEG chains led to a reduction in in vitro cytotoxicity for affibody-drug conjugates. | Increased half-life but potentially reduced immediate potency. | [3] |
| Linear vs. Pendant PEG | Pendant PEG configurations showed slower clearance rates compared to linear PEG linkers in amide-coupled ADCs. | Improved stability and pharmacokinetics. | [4] |
Experimental Protocols for Evaluating PEGylated ADCs
Detailed methodologies are essential for the robust evaluation of ADCs with discrete PEG linkers.
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells (e.g., CD30+ lymphoma lines) at an appropriate density in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADC and a non-PEGylated control ADC. Add the ADCs to the cells and incubate for a defined period (e.g., 96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Plot cell viability against ADC concentration and determine the EC50 value for each conjugate.[2]
Protocol 2: Pharmacokinetic Analysis in Mice
-
Animal Model: Utilize relevant mouse models (e.g., BALB/c mice).
-
ADC Administration: Administer a single intravenous dose of the PEGylated ADC and control ADC to the mice.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantification: Quantify the concentration of the total antibody or ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to fit the concentration-time data to a multi-compartment model and determine key parameters such as clearance, volume of distribution, and half-life.[2][4]
The Role of PEG Linkers in PROTAC Design
In the context of PROTACs, the linker length and composition are crucial for facilitating the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.[5] PEG linkers are frequently used to improve the solubility and cell permeability of PROTAC molecules.[6]
Table 2: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation
| Target Protein | E3 Ligase | Linker Variation | Key Finding | Reference |
| BRD4 | CRBN | 0, 1, 2, 4, 5 PEG units | Intermediate linker lengths (1-2 PEG units) showed reduced degradation potency compared to shorter and longer linkers. | [7] |
| α-Synuclein | VHL, cIAP1, CRBN | PEG-2 vs. PEG-3 | PROTACs with PEG-3 linkers showed a more potent degradation effect on α-synuclein aggregates. | [8] |
| ERα | VHL | Varying atom chain lengths | A systematic investigation revealed an optimal linker length for efficient ERα degradation. | [5] |
Experimental Protocols for Evaluating PEGylated PROTACs
Protocol 3: Western Blot Analysis for Protein Degradation
-
Cell Treatment: Treat cultured cells with varying concentrations of the PEGylated PROTAC for a specific duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.[5]
Visualizing Key Concepts in Bioconjugation
To further elucidate the concepts discussed, the following diagrams illustrate fundamental workflows and mechanisms.
Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.
Caption: Experimental workflow for ADC development and evaluation.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ald-Ph-amido-PEG11-NH-Boc: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Ald-Ph-amido-PEG11-NH-Boc is a critical component of laboratory safety and environmental responsibility. While this compound is generally shipped as a non-hazardous chemical, its specific functional groups—an aldehyde, a PEG chain, and a Boc-protected amine—necessitate a structured disposal protocol.[1] This guide provides detailed procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety practices.
Hazard Assessment and Safety Precautions
This compound is a non-cleavable, 11-unit polyethylene (B3416737) glycol (PEG) ADC linker.[1] Although not classified as hazardous for transport, it is recommended to store it in a dry, dark environment at -20°C.[1] The key functional groups that inform its handling and disposal are:
-
Aldehyde Group: Aldehydes can be respiratory irritants and may have some level of toxicity.[2]
-
PEG Chain: Polyethylene glycol is generally considered biodegradable and has low toxicity.[3] However, its presence in a larger molecule can affect solubility and environmental breakdown.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily removed by acids.[4][5]
Personal Protective Equipment (PPE): When handling this compound, researchers should always wear standard personal protective equipment, including:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemically resistant gloves
All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood.[2]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor. However, in-lab pre-treatment may be considered to neutralize reactive functional groups, particularly for small quantities.
This is the safest and most compliant method for disposal.
Step-by-Step Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated and clearly labeled waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing lid.[2]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure segregation from incompatible chemicals.[6]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.[3]
-
For very small, laboratory-scale quantities, a pre-treatment step to reduce the reactivity of the aldehyde group may be performed before collection as chemical waste. This procedure should only be carried out by trained personnel.
Experimental Protocol: Oxidation of the Aldehyde
This protocol converts the potentially reactive aldehyde to a more stable carboxylic acid.
-
Preparation: In a chemical fume hood, prepare a solution of potassium permanganate (B83412) (KMnO₄) in a suitable solvent (e.g., water with a co-solvent if needed for solubility).
-
Reaction:
-
Dissolve the this compound waste in a minimal amount of a compatible solvent in a flask equipped with a stirrer.
-
Slowly add the potassium permanganate solution to the stirred solution of the PEG linker at room temperature.
-
Monitor the reaction for a color change from purple (MnO₄⁻) to brown (MnO₂), indicating the oxidation of the aldehyde.
-
-
Quenching: Once the reaction is complete, quench any excess permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Neutralization and Collection:
-
Neutralize the resulting mixture to approximately pH 7 with a dilute acid (e.g., hydrochloric or sulfuric acid).[2]
-
Transfer the neutralized mixture to a labeled chemical waste container for disposal via a licensed contractor.
-
Data Summary
| Parameter | This compound |
| CAS Number | 1245813-70-0[1] |
| Molecular Formula | C₃₇H₆₄N₂O₁₅[1] |
| Molecular Weight | 776.91 g/mol [1] |
| Appearance | Solid Powder[1] |
| Storage | -20°C, dry and dark[1] |
| Primary Disposal Route | Licensed Chemical Waste Contractor[3] |
| Recommended PPE | Safety glasses, lab coat, gloves |
Visual Workflow for Disposal
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Step-by-step procedure for direct disposal.
References
Safeguarding Your Research: A Guide to Handling Ald-Ph-amido-PEG11-NH-Boc
Essential safety and logistical information for the proper handling and disposal of Ald-Ph-amido-PEG11-NH-Boc is critical for ensuring laboratory safety and the integrity of research. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is vital when working with this bifunctional linker, which is commonly utilized in the synthesis of antibody-drug conjugates (ADCs).
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE, drawing on best practices for similar chemical compounds.[4][5]
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1-rated | Protects against chemical splashes and airborne particles.[4][5] |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face from splashes.[4] | |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides protection against incidental contact. Nitrile offers good resistance to common solvents.[4] |
| Body Protection | Laboratory Coat | Chemical-resistant | Protects skin and personal clothing from spills and contamination.[4][5] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling powder outside a fume hood | Prevents inhalation of fine particles.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure risks and ensure the quality of your experiments.
-
Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation risk.[4]
-
Gather Materials: Before beginning, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and clearly labeled waste containers are readily available.
-
Weighing: When weighing the solid form of the compound, use a balance inside the fume hood.
-
Dissolving: For creating solutions, dissolve the compound in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) within the fume hood.[5]
-
Transferring Solutions: Utilize calibrated pipettes or syringes for transferring solutions to minimize the risk of spills.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
